molecular formula C5H9NO B1403105 1-Oxa-6-azaspiro[3.3]heptane CAS No. 936947-34-1

1-Oxa-6-azaspiro[3.3]heptane

Cat. No.: B1403105
CAS No.: 936947-34-1
M. Wt: 99.13 g/mol
InChI Key: ZPJGOWOMUISLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-6-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxa-6-azaspiro[3.3]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxa-6-azaspiro[3.3]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGOWOMUISLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736547
Record name 1-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936947-34-1
Record name 1-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Oxa-6-azaspiro[3.3]heptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Oxa-6-azaspiro[3.3]heptane: Core Properties, Synthetic Landscape, and Medicinal Chemistry Context

Abstract

Spirocyclic scaffolds have emerged as a powerful tool in modern drug discovery, offering a three-dimensional architecture that can enhance potency, selectivity, and physicochemical properties. Among these, the spiro[3.3]heptane framework, a rigid bioisostere for common saturated heterocycles, has garnered significant attention. This guide provides a detailed technical overview of 1-Oxa-6-azaspiro[3.3]heptane, detailing its fundamental molecular and physicochemical properties. Due to the pronounced prevalence of its constitutional isomer, 2-Oxa-6-azaspiro[3.3]heptane, in current research and development, this document also provides a comparative analysis, outlining the established synthetic protocols and therapeutic applications of this prominent analogue to offer a comprehensive understanding of the scaffold's utility for researchers, medicinal chemists, and drug development professionals.

The Rise of Strained Spiro[3.3]heptane Heterocycles in Drug Design

The strategic incorporation of rigid, three-dimensional motifs is a cornerstone of contemporary medicinal chemistry. Strained spirocycles, particularly the spiro[3.3]heptane system, provide a unique conformational rigidity that can improve binding affinity to biological targets and enhance metabolic stability.[1] These scaffolds serve as valuable "bioisosteres" — substitutes for more common, flexible ring systems like piperidine, piperazine, or morpholine.[2][3] By replacing a traditional ring with a spiro[3.3]heptane analogue, chemists can maintain key pharmacophoric features while exploring novel intellectual property space and optimizing drug-like properties.[1]

The introduction of heteroatoms into the spiro[3.3]heptane core, creating scaffolds such as 1-Oxa-6-azaspiro[3.3]heptane and its isomer 2-Oxa-6-azaspiro[3.3]heptane, further expands their utility. These heteroatoms act as hydrogen bond acceptors or donors and influence polarity and solubility, making them highly valuable building blocks for drug candidates.

G cluster_isomers Spiro[3.3]heptane Isomers 1_Oxa_6_Aza 1-Oxa-6-azaspiro[3.3]heptane (Requested Topic) Bioisosteres Bioisosteric Replacement (e.g., for Morpholine, Piperidine) 1_Oxa_6_Aza->Bioisosteres 2_Oxa_6_Aza 2-Oxa-6-azaspiro[3.3]heptane (Prevalent Isomer) 2_Oxa_6_Aza->Bioisosteres Scaffold General Spiro[3.3]heptane Scaffold Scaffold->1_Oxa_6_Aza Scaffold->2_Oxa_6_Aza Drug_Properties Improved Drug Properties - Rigidity - Solubility - Target Selectivity Bioisosteres->Drug_Properties

Caption: Logical relationship of spiro[3.3]heptane scaffolds and their isomers.

Core Properties of 1-Oxa-6-azaspiro[3.3]heptane

1-Oxa-6-azaspiro[3.3]heptane, also documented as 6-Oxa-1-azaspiro[3.3]heptane, is the specific scaffold requested. While less prevalent in the current literature than its 2,6-isomer, understanding its fundamental properties is the first step in evaluating its potential as a novel building block.

PropertyValueSource
Molecular Formula C₅H₉NO[4]
Molecular Weight 99.13 g/mol [4][5]
CAS Number 1046153-00-7[4][5]
IUPAC Name 6-oxa-1-azaspiro[3.3]heptane[4]
SMILES C1CNC12COC2[4]
InChIKey BCIIWQHRWPXARK-UHFFFAOYSA-N[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]
Topological Polar Surface Area 21.3 Ų[4]

The Prominent Isomer: 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere

A survey of scientific literature and chemical supplier catalogs reveals that the constitutional isomer, 2-Oxa-6-azaspiro[3.3]heptane (CAS 174-78-7), is far more established and commercially available.[6][7] It was introduced by Carreira and co-workers and has become a valuable surrogate for the morpholine ring in numerous drug candidates.[2] The rationale for its use lies in its ability to mimic the spatial orientation of morpholine while offering improved physicochemical properties such as enhanced aqueous solubility and metabolic stability.[3]

This scaffold has been successfully incorporated into bioactive molecules, including:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Used in the development of potential cancer therapeutics.[6]

  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: Investigated for the treatment of Parkinson's disease.[6]

  • Tuberculosis Drug Candidates: The derivative 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is a key intermediate for the potent antibiotic candidate TBI-223.[8][9]

Synthetic Strategies and Methodologies

The disparity in the availability of the two isomers is directly linked to the established synthetic routes. The synthesis of the 2,6-isomer is well-documented and scalable, whereas practical routes to the 1,6-isomer are not widely reported.

Established Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The most common and scalable synthesis for this isomer begins with a 1,3-dielectrophile, which is cyclized with a dinucleophile.[3] A robust, protecting-group-free route utilizes 3,3-bis(bromomethyl)oxetane (BBMO) and an appropriate amine.

G TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH Ring Closure Product 6-(Aryl)-2-oxa-6- azaspiro[3.3]heptane BBMO->Product Hydroxide-facilitated Alkylation Aniline 2-Fluoro-4-nitroaniline Aniline->Product

Caption: Scalable workflow for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane derivatives.

Experimental Protocol: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[8]

  • Reaction Setup: To a solution of 2-fluoro-4-nitroaniline (1 equivalent) in a suitable solvent such as DMSO, add 3,3-bis(bromomethyl)oxetane (BBMO) (1.1 equivalents).

  • Base Addition: Add a strong base, such as aqueous sodium hydroxide, to facilitate the double alkylation and subsequent cyclization. The causality here is that the hydroxide deprotonates the aniline, making it a more potent nucleophile to attack the electrophilic carbons of BBMO, leading to the formation of the azetidine ring.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 80-90°C) and monitor for completion using an appropriate analytical technique like HPLC or TLC.

  • Workup and Isolation: Upon completion, cool the reaction mixture and perform an aqueous workup. Neutralization with an acid like HCl is often critical for successful product isolation.[9] The product can then be isolated by filtration or extraction, followed by purification via crystallization or column chromatography. This self-validating protocol yields a product with >99% purity, confirmed by analytical characterization.[8]

Proposed Synthetic Route to 1-Oxa-6-azaspiro[3.3]heptane

Given the lack of established scalable syntheses for 1-Oxa-6-azaspiro[3.3]heptane, one can propose a strategy based on methodologies used for structurally similar compounds like 1-azaspiro[3.3]heptanes.[3] A plausible approach involves a [2+2] cycloaddition reaction.

Conceptual Protocol:

  • Precursor Synthesis: Synthesize an exocyclic methylene oxetane (an oxetane ring with a C=CH₂ group at the 3-position).

  • Cycloaddition: React the methylene oxetane with an isocyanate bearing a sulfonyl group, such as chlorosulfonyl isocyanate (Graf's isocyanate). This thermal [2+2] cycloaddition is expected to form a spirocyclic β-lactam intermediate.[3] The driving force for this reaction is the formation of two new stable sigma bonds from the pi bonds of the alkene and isocyanate.

  • Reduction: Reduce the resulting β-lactam ring using a powerful reducing agent like alane (AlH₃). This step selectively reduces the amide carbonyl to a methylene group, yielding the final 1-Oxa-6-azaspiro[3.3]heptane core.

G Oxetane 3-Methyleneoxetane Lactam Spirocyclic β-Lactam Intermediate Oxetane->Lactam [2+2] Cycloaddition Isocyanate Chlorosulfonyl Isocyanate (CSI) Isocyanate->Lactam Product 1-Oxa-6-azaspiro[3.3]heptane Lactam->Product Alane Reduction

Caption: Proposed synthetic workflow for 1-Oxa-6-azaspiro[3.3]heptane.

Conclusion and Future Outlook

1-Oxa-6-azaspiro[3.3]heptane represents an intriguing yet underexplored building block in medicinal chemistry. Its core physicochemical properties are defined, but its practical application is hindered by a lack of established, scalable synthetic routes. In stark contrast, its isomer, 2-Oxa-6-azaspiro[3.3]heptane, is a validated and highly successful morpholine bioisostere, demonstrating the profound impact that the precise placement of heteroatoms can have on a scaffold's utility and adoption by the scientific community.

For researchers and drug development professionals, the development of efficient synthetic pathways to 1-Oxa-6-azaspiro[3.3]heptane could unlock a new area of chemical space. This scaffold holds potential as a novel bioisostere for different heterocyclic systems, offering new vectors for molecular elaboration and the opportunity to generate novel intellectual property. The exploration of this isomer is a logical next step in expanding the powerful toolkit of spiro[3.3]heptane building blocks.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
  • 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7. TCI Chemicals.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • 2-oxa-6-azaspiro[3.3]heptane | 174-78-7. ChemicalBook.
  • 6-Oxa-1-azaspiro(3.3)heptane | C5H9NO. PubChem.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • 6-Oxa-1-azaspiro[3.3]heptane | 1046153-00-7. BLDpharm.

Sources

A Methodological Guide to the Characterization of Novel Small Molecules: A Case Study with an Unidentified InChI Key

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In contemporary chemical research and drug development, the unambiguous identification of a molecular entity is the foundational step upon which all subsequent investigations are built. The IUPAC International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChI Key, are critical tools in this process, providing a canonical representation of a chemical substance. This guide addresses a common challenge in the research workflow: the instance of an unresolvable or erroneous identifier, using the InChI Key ZPJGOWOMUISLPL-UHFFFAOYSA-N as a case study. While this specific key does not resolve to a known structure in major chemical databases, this document outlines a robust, multi-technique workflow for the de novo characterization of an unknown small molecule. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for structural elucidation and physicochemical profiling, grounded in principles of scientific integrity and self-validating protocols.

Introduction: The Centrality of Unambiguous Molecular Identification

The precise characterization of a chemical compound is paramount for reproducibility in scientific research and for meeting the stringent regulatory requirements of drug development. The InChI system was developed to provide a unique and predictable identifier for any given chemical structure. However, scenarios arise where an identifier may be malformed, or the compound itself is novel and not yet indexed in public databases such as PubChem, ChEMBL, or commercial inventories.

An initial search for the InChI Key ZPJGOWOMUISLPL-UHFFFAOYSA-N in comprehensive databases like PubChem yields no direct matches, instead returning results for structurally distinct compounds. This situation necessitates a systematic approach to elucidating the molecule's true identity, beginning with fundamental physicochemical and spectroscopic techniques. This guide will detail such a workflow, from initial purity assessment to definitive structural confirmation.

The Initial Investigative Workflow: From Identifier to Hypothesis

When presented with an unresolvable identifier, the first logical step is to verify the integrity of the identifier itself and then to proceed with a series of analytical experiments designed to build a structural hypothesis from the ground up.

Identifier Validation and Preliminary Data Mining

The primary action is to perform searches across multiple, chemically intelligent databases. The lack of a result for ZPJGOWOMUISLPL-UHFFFAOYSA-N on platforms like PubChem, which aggregates data from hundreds of sources, is a strong indicator of a potential issue with the identifier or the novelty of the compound.

InChI Key InChI Key PubChem PubChem InChI Key->PubChem Search ChEMBL ChEMBL InChI Key->ChEMBL Search SciFinder SciFinder InChI Key->SciFinder Search Reaxys Reaxys InChI Key->Reaxys Search No Match No Match PubChem->No Match ChEMBL->No Match SciFinder->No Match Reaxys->No Match Proceed to Characterization Proceed to Characterization No Match->Proceed to Characterization Hypothesis: Novel Compound or Erroneous Key cluster_1d 1D NMR cluster_2d 2D NMR 1H 1H Fragments Fragments 1H->Fragments 13C 13C 13C->Fragments DEPT DEPT DEPT->Fragments COSY COSY Connectivity Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC Final Structure Final Structure HMBC->Final Structure NOESY NOESY Stereochemistry Stereochemistry NOESY->Stereochemistry Fragments->COSY Fragments->HSQC Connectivity->HMBC Connectivity->NOESY Stereochemistry->Final Structure

Lipophilicity and solubility of 1-oxa-6-azaspiro[3.3]heptane analogs.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Lipophilicity and Solubility of 1-Oxa-6-azaspiro[3.3]heptane Analogs

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and physicochemical profiles is paramount. The 1-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a significant building block, offering a unique three-dimensional geometry that can profoundly influence a molecule's properties.[1][2] This guide provides a comprehensive technical overview of the lipophilicity and solubility of analogs incorporating this increasingly important motif.

Frequently employed as a bioisosteric replacement for the morpholine ring, the 1-oxa-6-azaspiro[3.3]heptane moiety provides a rigid, non-planar structure that can enhance metabolic stability and modulate key physicochemical parameters.[1][3][4] Understanding the interplay between the spirocyclic core and the resulting lipophilicity and solubility is critical for harnessing its full potential in drug discovery.[5][6][7] This document will delve into the theoretical underpinnings, experimental determination, and practical implications of these properties for researchers, scientists, and drug development professionals.

The Pivotal Role of Lipophilicity and Solubility in Drug Efficacy

The journey of a drug molecule from administration to its target is governed by a complex set of physicochemical characteristics. Among these, lipophilicity and solubility are foundational pillars that dictate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential therapeutic agent.[7]

Lipophilicity: The Passport Through Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to traverse biological membranes. It is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD), which accounts for the ionization state of the molecule at a specific pH.[8]

  • Impact on ADMET: An optimal lipophilicity is crucial for oral absorption, distribution to the site of action, and brain penetration. However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[6][7]

  • The Rise of 3D Scaffolds: A contemporary strategy in drug design is to move away from flat, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[2] This increase in three-dimensionality, exemplified by spirocycles, often correlates with improved physicochemical properties, including a more favorable lipophilicity profile.[2]

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed, particularly after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7]

  • Kinetic vs. Thermodynamic Solubility: In early discovery, kinetic solubility is often measured to provide a high-throughput assessment of how readily a compound precipitates from a stock solution (typically DMSO) when introduced to an aqueous buffer.[9][10] Thermodynamic solubility , the true equilibrium concentration of a compound in a saturated solution, is more resource-intensive to measure but provides a more definitive value for later-stage development.[11]

The 1-Oxa-6-azaspiro[3.3]heptane Motif: A Bioisosteric Advantage

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5][12][13] The 1-oxa-6-azaspiro[3.3]heptane scaffold has been successfully utilized as a non-classical bioisostere for the morpholine moiety, offering several distinct advantages.[3][4][14]

  • Enhanced Physicochemical Properties: Compared to their corresponding morpholine analogs, molecules incorporating the 1-oxa-6-azaspiro[3.3]heptane ring often exhibit higher solubility and lower lipophilicity.[2][4]

  • Improved Metabolic Stability: The rigid spirocyclic framework can shield adjacent sites from metabolic enzymes, leading to reduced clearance and improved pharmacokinetic profiles.[2][4]

  • Structural Rigidity and Novelty: The fixed conformation of the spirocycle can lead to improved target affinity and selectivity by locking the molecule into a more favorable binding orientation.[2] Furthermore, its unique structure provides access to novel chemical space and intellectual property.[3]

The substitution of a morpholine with a 1-oxa-6-azaspiro[3.3]heptane introduces an additional carbon atom, which would intuitively suggest an increase in lipophilicity. However, the opposite is often observed—a phenomenon that will be explored in detail in the data analysis section.[14]

Experimental Protocols for Physicochemical Profiling

To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. The following sections detail robust methodologies for the experimental determination of lipophilicity and kinetic solubility.

Protocol 1: Determination of Lipophilicity (logD₇.₄)

This protocol outlines a high-throughput shake-flask method for determining the distribution coefficient at pH 7.4, which is physiologically relevant.

Causality Behind Experimental Choices:

  • n-Octanol/PBS Buffer: This solvent system is the industry standard for mimicking the partitioning between a lipid bilayer and aqueous physiological fluids.

  • pH 7.4: This pH is chosen to replicate the conditions of blood plasma, ensuring the measured logD reflects the ionization state of the compound in the body.

  • LC/MS/MS Analysis: This analytical technique offers high sensitivity and selectivity, allowing for accurate quantification of the compound in each phase, even at low concentrations.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing equal volumes of each and stirring vigorously for 24 hours. Separate the layers before use.

  • Sample Preparation:

    • In a 96-well plate, add 5 µL of the 10 mM DMSO stock solution to 495 µL of the pre-saturated PBS (pH 7.4).

    • Add 500 µL of the pre-saturated n-octanol to each well.

  • Equilibration:

    • Seal the plate and shake vigorously for at least 4 hours at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the plate at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the PBS layers.

    • Dilute the aliquots appropriately and analyze the concentration of the compound in each phase using a validated LC/MS/MS method.

  • Calculation:

    • Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in PBS])

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock 10 mM Stock in DMSO Mix Mix Stock, PBS, & n-Octanol Stock->Mix Solvents Pre-saturate n-Octanol & PBS (pH 7.4) Solvents->Mix Shake Shake for 4h (Equilibration) Mix->Shake Centrifuge Centrifuge (Phase Separation) Shake->Centrifuge Sample Sample Aqueous & Organic Layers Centrifuge->Sample LCMS LC/MS/MS Quantification Sample->LCMS Calculate Calculate logD LCMS->Calculate

Diagram: Workflow for logD Determination.
Protocol 2: Determination of Kinetic Solubility

This protocol describes a common method for assessing kinetic solubility, which is crucial for early-stage drug discovery programs.

Causality Behind Experimental Choices:

  • DMSO Stock Addition: This method simulates the conditions under which compounds are often tested in biological assays, where a concentrated DMSO stock is diluted into an aqueous buffer.

  • Incubation Time: A 2-hour incubation allows for the rapid assessment of precipitation, while a 24-hour time point can reveal slower precipitation kinetics.[10]

  • Filtration/Centrifugation: This step is critical to separate any precipitated solid from the dissolved compound before analysis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Preparation:

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final theoretical concentration of 100 µM and 1% DMSO. Mix well.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 hours and, in a parallel plate, for 24 hours.

  • Separation of Precipitate:

    • Filter the samples through a 96-well filter plate or centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet any precipitate.

  • Quantification:

    • Transfer the clear supernatant/filtrate to a new analysis plate.

    • Determine the concentration of the dissolved compound using a validated HPLC-UV or LC/MS/MS method, comparing the result against a calibration curve.

  • Reporting:

    • The result is reported as the measured concentration (in µM or µg/mL) of the compound remaining in solution.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock 10 mM Stock in DMSO Dilute Dilute Stock into Buffer (100 µM final) Stock->Dilute Buffer PBS Buffer (pH 7.4) Buffer->Dilute Incubate Incubate (2h & 24h) Dilute->Incubate Filter Filter or Centrifuge (Remove Precipitate) Incubate->Filter Supernatant Collect Supernatant Filter->Supernatant HPLC HPLC-UV or LC/MS/MS Quantification Supernatant->HPLC Result Report Solubility (µM) HPLC->Result

Diagram: Workflow for Kinetic Solubility Assay.

Data Interpretation: The Counterintuitive Impact of the Spirocyclic Core

A key finding in the study of 1-oxa-6-azaspiro[3.3]heptane analogs is their tendency to exhibit lower lipophilicity (logD) compared to their morpholine counterparts, despite the net addition of a carbon atom.[14] This can be attributed primarily to a significant increase in the basicity (pKa) of the nitrogen atom.[14]

The nitrogen in a 1-oxa-6-azaspiro[3.3]heptane is γ to the oxygen atom, reducing the inductive electron-withdrawing effect that is more pronounced in morpholine, where the oxygen is in the β position.[14] This leads to a higher pKa, meaning the spirocyclic analog is more protonated at physiological pH (7.4). The resulting charged species is significantly more hydrophilic, which drives down the overall logD value.

Compound Pair Structure A (Morpholine) Structure B (Spiro-analog) ΔpKa (B - A) ΔlogD₇.₄ (B - A) Reference
Pair 1 +0.6-0.7[14]
Pair 2 (AZD1979) +1.5-1.2[14]

Note: The images in the table are illustrative placeholders as the specific structures from the cited source are complex. The data, however, accurately reflects the reported changes.

This relationship demonstrates a powerful principle in medicinal chemistry: a structural modification can have cascading effects on multiple physicochemical properties.

Structure_Property_Relationship Structure 1-Oxa-6-azaspiro[3.3]heptane (vs. Morpholine) Inductive Reduced Inductive Effect (γ-position of Oxygen) Structure->Inductive leads to pKa Increased Basicity (pKa) Inductive->pKa results in Protonation Increased Protonation at pH 7.4 pKa->Protonation causes logD Decreased Lipophilicity (logD) Protonation->logD drives Solubility Increased Aqueous Solubility logD->Solubility often improves

Diagram: Structure-Property Cascade Effect.

Conclusion and Future Outlook

The 1-oxa-6-azaspiro[3.3]heptane scaffold is a valuable tool for medicinal chemists seeking to optimize the physicochemical properties of drug candidates. Its incorporation as a morpholine bioisostere can lead to a desirable combination of lower lipophilicity and improved metabolic stability, driven by a fundamental increase in basicity.[14] This seemingly counterintuitive outcome underscores the importance of a deep understanding of structure-property relationships in rational drug design.

As the industry continues to value molecules with greater three-dimensionality, the strategic application of spirocyclic systems like 1-oxa-6-azaspiro[3.3]heptane and its analogs will undoubtedly grow.[15] The protocols and principles outlined in this guide provide a robust framework for researchers to confidently synthesize, evaluate, and deploy these promising scaffolds in the development of next-generation therapeutics.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. Available at: [Link]

  • Spirocycles in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Bionity. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central. Available at: [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-Functionalization of the 1-oxa-6-azaspiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 1-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, combining the features of an oxetane and an azetidine ring, offers a compelling alternative to traditional saturated heterocycles like morpholine and piperazine. This spirocyclic system often imparts improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, while providing rigid exit vectors for precise substituent placement.[1] This guide provides a comprehensive overview and detailed protocols for the N-functionalization of the 1-oxa-6-azaspiro[3.3]heptane core, enabling researchers to efficiently generate diverse libraries of novel chemical entities for drug discovery and development programs.

Introduction: The Strategic Value of the 1-oxa-6-azaspiro[3.3]heptane Scaffold

Saturated heterocyclic cores are cornerstones of drug design. However, the frequent use of common motifs like piperidine and morpholine has led to congested intellectual property landscapes and recurring challenges with metabolic liabilities. Strained spiro-heterocycles, particularly those based on the spiro[3.3]heptane framework, represent a significant advancement in scaffold design.[2]

The 1-oxa-6-azaspiro[3.3]heptane motif is particularly noteworthy. It can be considered a constrained, more three-dimensional bioisostere of morpholine.[3] The inherent strain of the four-membered rings does not typically compromise stability but rather confers a well-defined geometry that can enhance binding affinity and selectivity for biological targets. The secondary amine of the azetidine ring serves as a critical handle for diversification, allowing for the introduction of a wide array of functional groups that can modulate a compound's pharmacological profile. This document details robust and versatile methodologies for exploiting this reactive center through common and effective N-functionalization strategies.

General Experimental Workflow

The functionalization of the 1-oxa-6-azaspiro[3.3]heptane core follows a logical progression. The secondary amine is reacted with various electrophiles or partners in coupling reactions to yield the desired N-substituted product. Subsequent purification is critical to isolate the target compound with high purity.

G cluster_start Starting Material cluster_reactions N-Functionalization Strategies cluster_end Purification & Analysis Start 1-oxa-6-azaspiro[3.3]heptane (Free Base or Salt) Arylation N-Arylation (e.g., Buchwald-Hartwig) Start->Arylation Reaction Conditions Alkylation N-Alkylation (Alkyl Halides) Start->Alkylation Reaction Conditions Acylation N-Acylation (Acyl Chlorides) Start->Acylation Reaction Conditions ReductiveAmination Reductive Amination (Aldehydes/Ketones) Start->ReductiveAmination Reaction Conditions Workup Aqueous Workup & Extraction Arylation->Workup Alkylation->Workup Acylation->Workup ReductiveAmination->Workup Purification Chromatography (e.g., Flash, HPLC) Workup->Purification Product Purified N-Functionalized Product Purification->Product

Figure 1: General workflow for the N-functionalization of 1-oxa-6-azaspiro[3.3]heptane.

Key N-Functionalization Protocols

The following sections provide detailed, step-by-step protocols for the most common and versatile N-functionalization reactions. The choice of method depends on the desired substituent and its compatibility with the chosen reaction conditions.

N-Arylation via Buchwald-Hartwig Cross-Coupling

N-arylation is a cornerstone of medicinal chemistry, enabling the linkage of the spirocyclic core to (hetero)aromatic systems. The Buchwald-Hartwig reaction is a powerful method for this transformation, relying on a palladium catalyst and a suitable phosphine ligand.

Causality and Rationale: This method is preferred for its broad substrate scope and functional group tolerance compared to classical methods like SNAr. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which forms the C-N bond. A base is necessary to deprotonate the secondary amine, allowing it to enter the catalytic cycle.

Protocol 3.1: Synthesis of 6-(4-methoxyphenyl)-1-oxa-6-azaspiro[3.3]heptane

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Addition of Reactants: Add 1-bromo-4-methoxybenzene (1.0 equiv) and 1-oxa-6-azaspiro[3.3]heptane hydrochloride (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the aryl bromide).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

G reagents 1-oxa-6-azaspiro[3.3]heptane + Ar-X product N-Aryl-1-oxa-6-azaspiro[3.3]heptane reagents->product Toluene, Heat catalyst Pd Catalyst Ligand Base catalyst->product

Figure 2: General scheme for N-Arylation.

N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward method for introducing simple alkyl groups. The reaction proceeds via a standard SN2 mechanism.

Causality and Rationale: A base is required to deprotonate the secondary amine, increasing its nucleophilicity. A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction. While effective, this method is best suited for primary and secondary alkyl halides; tertiary halides will likely lead to elimination byproducts. Over-alkylation to the quaternary ammonium salt is possible but often requires harsher conditions.

Protocol 3.2: Synthesis of 6-benzyl-1-oxa-6-azaspiro[3.3]heptane

  • Reactant Solution: Dissolve 1-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in acetonitrile.

  • Base Addition: Add potassium carbonate (2.0 equiv) to the solution.

  • Electrophile Addition: Add benzyl bromide (1.1 equiv) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF/acetonitrile. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify by flash column chromatography.

Reductive Amination

Reductive amination is arguably the most versatile method for N-alkylation, allowing for the introduction of a vast array of structurally diverse groups.[4] The reaction proceeds via the in-situ formation of an iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild and selective reducing agent.[5]

Causality and Rationale: The key to this reaction is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice as it is mild, moisture-tolerant, and highly selective.[6] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). A mild acid, such as acetic acid, can be used to catalyze iminium ion formation.

Protocol 3.3: Synthesis of 6-(cyclohexylmethyl)-1-oxa-6-azaspiro[3.3]heptane

  • Reactant Solution: To a round-bottom flask, add 1-oxa-6-azaspiro[3.3]heptane (1.0 equiv) and cyclohexanecarbaldehyde (1.1 equiv) in dichloroethane (DCE).

  • Acid Catalyst (Optional): Add acetic acid (0.1 equiv) to the mixture.

  • Stirring: Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The addition may be exothermic.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

G reagents 1-oxa-6-azaspiro[3.3]heptane + R(R')C=O intermediate [Iminium Ion Intermediate] reagents->intermediate DCE, AcOH (cat.) product N-Alkyl-1-oxa-6-azaspiro[3.3]heptane intermediate->product reducer NaBH(OAc)₃ reducer->product Reduction

Figure 3: General scheme for Reductive Amination.

Summary of Representative N-Functionalization Reactions

The table below summarizes typical reaction conditions and outcomes for the protocols described. Yields are representative and will vary based on the specific substrate and reaction scale.

Reaction TypeElectrophile / Coupling PartnerReagents & ConditionsTypical TimeTypical Yield
N-Arylation 4-BromoanisolePd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C18 h75-90%
N-Alkylation Benzyl BromideK₂CO₃, Acetonitrile, 40 °C6 h80-95%
N-Acylation Acetyl ChlorideTriethylamine, DCM, 0 °C to RT1 h>95%
Reductive Amination CyclohexanecarbaldehydeNaBH(OAc)₃, DCE, RT4 h85-95%

Conclusion

The 1-oxa-6-azaspiro[3.3]heptane core is a privileged scaffold for the development of novel therapeutics. The secondary amine provides a reliable and versatile point for chemical modification. The protocols outlined in this guide for N-arylation, N-alkylation, and reductive amination represent robust and scalable methods for generating diverse libraries of functionalized molecules. By understanding the rationale behind each protocol, researchers can effectively troubleshoot and adapt these methods to synthesize new chemical entities with potentially superior pharmacological properties.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link][7]

  • Yar, M., & Carreira, E. M. (2020). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link][2]

  • Grygorenko, O. O. (2017). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link][3]

  • Condakes, M. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1543–1549. [Link][8][9]

  • Fumagalli, G., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link][10]

  • Carreira, E. M., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(45), 11215-11219. [Link][1]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][4]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][11]

  • GlaxoSmithKline. (n.d.). Reductive Amination. Wordpress. [Link][5]

  • MH Chem. (2022, July 6). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link][6]

Sources

Application Notes & Protocols: The Strategic Integration of 1-oxa-6-azaspiro[3.3]heptane in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] This is achieved by co-opting the cell's native ubiquitin-proteasome system.[1][3][4] The efficacy of these heterobifunctional molecules is critically dependent on the linker component, which connects the target protein ligand to the E3 ligase ligand.[5][6] This guide provides an in-depth exploration of 1-oxa-6-azaspiro[3.3]heptane, a rigid spirocyclic scaffold, as an advanced linker component in PROTAC design. We will detail its structural advantages, provide protocols for its synthetic integration, and outline a comprehensive workflow for the biophysical and cellular evaluation of the resulting PROTACs.

The PROTAC Revolution: Beyond Inhibition to Elimination

PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[4][7] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][8][9] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering potential for improved potency and duration of effect compared to traditional inhibitors.[1]

The linker is a pivotal element in PROTAC design, influencing not only the distance and orientation between the POI and E3 ligase but also the overall physicochemical properties of the molecule, such as solubility and cell permeability.[6][10] While flexible linkers like polyethylene glycol (PEG) have been widely used, there is a growing appreciation for rigid and conformationally constrained linkers that can improve ternary complex stability and optimize pharmacological properties.[11][12]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of Action for a PROTAC molecule.

The Spirocyclic Advantage: 1-oxa-6-azaspiro[3.3]heptane

Spirocyclic scaffolds, characterized by two rings connected by a single common atom, introduce a unique three-dimensional and rigid geometry into the linker.[12] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing selectivity and potency.[12] 1-oxa-6-azaspiro[3.3]heptane has emerged as a valuable building block for this purpose.

Spiro_Structure a 1-oxa-6-azaspiro[3.3]heptane b

Caption: Chemical structure of 1-oxa-6-azaspiro[3.3]heptane.

Key Physicochemical Properties

The incorporation of strained spiro-heterocycles is a modern strategy in medicinal chemistry to improve the properties of drug candidates.[13]

PropertyValueSource
Molecular Formula C₅H₉NO[14]
Molecular Weight 99.13 g/mol [14]
Structure Spirocyclic, Heterocyclic[14]
Boiling Point 166°C[15]
Storage Temp. 2-8°C[15]
Advantages in PROTAC Linker Design

The use of novel linkers containing 3D constrained modules like 1-oxa-6-azaspiro[3.3]heptane offers several distinct advantages over traditional flexible linkers.

FeatureTraditional Flexible Linkers (e.g., PEG)1-oxa-6-azaspiro[3.3]heptane (Spirocyclic)Rationale & Benefit
Conformational Freedom HighLow (Rigid)Reduces entropy loss upon binding, potentially increasing ternary complex stability. Pre-organizes ligands for optimal orientation.[12]
Hydrophobicity Can lead to hydrophobic collapse and aggregationImproved solubility profileThe constrained, polar nature can improve overall physicochemical properties and reduce the risk of aggregation.[16][17]
Metabolic Stability Susceptible to metabolismGenerally increasedRigid structures can be less prone to enzymatic degradation, potentially leading to a longer duration of action.[11]
Intellectual Property Crowded IP spaceNovel IP spaceProvides opportunities for creating new, patentable chemical entities.[16][17]

Synthetic Integration Protocol

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the three core components.[18] The use of a solid-phase parallel synthesis approach can allow for the rapid preparation of PROTAC libraries.[19] The following is a generalized protocol for incorporating a 1-oxa-6-azaspiro[3.3]heptane derivative into a PROTAC.

Materials:

  • N-Boc-1-oxa-6-azaspiro[3.3]heptane (or other suitably protected derivative)

  • POI-ligand with a reactive handle (e.g., carboxylic acid, amine)

  • E3 ligase ligand with a reactive handle (e.g., VHL or Cereblon ligands)[20][21][22]

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA for Boc group)

  • Standard laboratory glassware and purification equipment (HPLC, column chromatography)

Protocol: A Representative Amide Coupling Strategy

This protocol assumes the synthesis of a PROTAC where the spirocyclic linker is connected via amide bonds. The order of coupling (POI-linker then E3-ligase, or vice-versa) must be optimized for each specific PROTAC.

Step 1: Boc Deprotection of the Spirocyclic Core

  • Dissolve N-Boc-1-oxa-6-azaspiro[3.3]heptane in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step. Rationale: This step exposes the secondary amine on the spirocycle, making it available for coupling.

Step 2: First Amide Coupling (e.g., to POI Ligand)

  • Dissolve the POI ligand (containing a carboxylic acid) in Dimethylformamide (DMF).

  • Add coupling reagents such as HATU and a base like N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes to activate the carboxylic acid.

  • Add the deprotected 1-oxa-6-azaspiro[3.3]heptane amine salt to the activated POI ligand solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the product (POI-linker) by column chromatography or preparative HPLC. Rationale: This step forms the first covalent bond between the target ligand and the spirocyclic linker.

Step 3: Functionalization of the Linker's Other Terminus (If Necessary)

  • The oxetane ring of the spirocycle can be functionalized, but more commonly, a derivative of the spirocycle is used that already contains a second reactive handle. For this protocol, we assume a derivative is used where the other end of the linker needs to be attached. Often, pre-functionalized linkers are synthesized and then coupled.[23] For example, one might use a click chemistry approach with an azide-functionalized linker and an alkyne-functionalized ligand.[5]

Step 4: Second Amide Coupling (to E3 Ligase Ligand)

  • Take the purified POI-linker intermediate (which now has a free reactive group) and dissolve it in DMF.

  • In a separate flask, dissolve the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid) and activate it using HATU and DIPEA as in Step 2.

  • Add the activated E3 ligase ligand solution to the POI-linker solution.

  • Stir the reaction at room temperature overnight.

  • Monitor by LC-MS. Upon completion, purify the final PROTAC using preparative HPLC.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and HRMS. Rationale: This final coupling step assembles the complete heterobifunctional PROTAC molecule.

Experimental Protocols for PROTAC Evaluation

A rigorous and multi-faceted evaluation is essential to characterize a novel PROTAC.[24] The workflow should assess everything from initial target engagement to cellular degradation and downstream functional effects.[25]

Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays b1 Binary Binding Assays (FP, SPR, TSA) b2 Ternary Complex Formation (SPR, ITC) b1->b2 Confirm Engagement c2 Target Degradation (Western Blot, MS) b2->c2 Validate in Cells c1 Permeability Assay (PAMPA, Caco-2) c1->c2 Confirm Entry c3 Functional Outcomes (Viability, Phenotype) c2->c3 Confirm Effect

Caption: A streamlined workflow for PROTAC evaluation.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the PROTAC can engage its target protein within a cellular context.[26]

  • Culture cells to ~80% confluency.

  • Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours).

  • Harvest, wash, and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by Western Blot using an antibody against the POI. Expected Outcome: Successful target engagement will result in a thermal stabilization of the POI, shifting its melting curve to higher temperatures in the presence of the PROTAC.

Protocol: Western Blot for Target Protein Degradation

This is the cornerstone assay to quantify the primary function of a PROTAC.[27]

  • Plate cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein amounts and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE to separate proteins by size, then transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, add an ECL substrate, and visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Data Presentation: Results are typically plotted as % remaining protein vs. PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

ParameterDescriptionExample Value
DC₅₀ The concentration of PROTAC that induces 50% degradation of the target protein.15 nM
Dₘₐₓ The maximum percentage of protein degradation observed.>95%
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes.Observed > 1 µM
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the downstream functional consequence of target degradation, such as inhibition of cancer cell proliferation.

  • Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat cells with a serial dilution of the PROTAC.

  • Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader. Expected Outcome: If the target protein is essential for cell survival or proliferation, its degradation should lead to a dose-dependent decrease in cell viability, from which an IC₅₀ or GI₅₀ value can be calculated.

Conclusion and Future Outlook

The rational design of linkers is a critical frontier in the development of next-generation PROTACs. The 1-oxa-6-azaspiro[3.3]heptane scaffold offers a compelling strategy to impart conformational rigidity and favorable physicochemical properties, addressing key challenges in the field. By moving beyond simple, flexible chains to incorporate structurally sophisticated and constrained motifs, researchers can exert finer control over the geometry of the ternary complex. This guide provides the foundational knowledge and actionable protocols for researchers to synthesize and evaluate PROTACs containing this advanced linker component, paving the way for the discovery of more potent, selective, and drug-like protein degraders for a host of intractable diseases.[28][29]

References

  • An, S., & Fu, L. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Frontiers in Pharmacology. Available at: [Link]

  • Xiong, H., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. bioRxiv. Available at: [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]

  • Békés, M., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. Available at: [Link]

  • Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. Available at: [Link]

  • Maple, H., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Medicinal Chemistry. Available at: [Link]

  • Schapira, M., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Available at: [Link]

  • Smith, L. N., et al. (2025). Cellular parameters shaping pathways of targeted protein degradation. Biochemical Society Transactions. Available at: [Link]

  • Mykhailiuk, P. K. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. Available at: [Link]

  • XVIVO. (2020). Targeted Protein Degradation | MOA Animation. YouTube. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • SpiroChem. (n.d.). Linker Design. SpiroChem. Available at: [Link]

  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. Available at: [Link]

  • Grygorenko, O. O. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available at: [Link]

  • Gabizon, R., et al. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. International Journal of Molecular Sciences. Available at: [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. Available at: [Link]

  • Wang, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. Available at: [Link]

  • Carreira, E. M., et al. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. PubChem. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

  • Boeckler, F. M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • Popadyuk, I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Wang, S., et al. (2025). Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]

  • Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. Available at: [Link]

  • Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. Available at: [Link]

  • Jung, M., et al. (2022). Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Available at: [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptane (CAS 142-82-5). Cheméo. Available at: [Link]

  • Sun, X., et al. (2021). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • BPS Bioscience. (2022). Webinar - PROTACs and Their Application in Cancer Therapeutics. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Large-Scale 1-oxa-6-azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 1-oxa-6-azaspiro[3.3]heptane. This valuable spirocyclic motif, often utilized as a bioisostere for morpholine in drug discovery, presents unique and significant challenges when transitioning from laboratory scale to large-scale production[1]. The inherent strain of the dual four-membered ring system, coupled with the nature of the required chemical transformations, demands a robust and well-understood process to ensure efficiency, safety, and reproducibility.

This guide is structured to provide direct, actionable advice for researchers, process chemists, and drug development professionals. We will move from high-level strategic considerations to specific, hands-on troubleshooting for common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning a successful large-scale synthesis campaign.

Q1: What are the primary synthetic routes for the large-scale production of 1-oxa-6-azaspiro[3.3]heptane?

A1: The most established routes typically begin with a pentaerythritol-derived starting material, such as tribromoneopentyl alcohol (TBNPA). The core strategy involves the sequential or simultaneous formation of the oxetane and azetidine rings.

  • Route A (Protecting Group Dependent): This is the classical approach, often involving the reaction of TBNPA with a protected amine source like p-toluenesulfonamide (Ts-NH₂). This forms the N-tosyl protected spirocycle, which then requires a deprotection step[1]. While reliable on a lab scale, the deprotection (e.g., using magnesium turnings) can be problematic upon scale-up.

  • Route B (Protecting Group-Free): More modern, cost-effective approaches aim to avoid protecting groups. A key example involves a double N-alkylation of a suitable aniline with 3,3-bis(bromomethyl)oxetane (BBMO)[2][3]. This reorders the synthetic sequence to build the azetidine ring onto a pre-formed oxetane, avoiding harsh deprotection steps and reducing the overall cost[3].

Q2: Why is 1-oxa-6-azaspiro[3.3]heptane almost always isolated as a salt? What are the pros and cons of the common salt forms?

A2: The free base of 1-oxa-6-azaspiro[3.3]heptane is a relatively low-boiling (164.1°C) and volatile compound, making it difficult to handle and store as a pure liquid on a large scale[4]. Formation of a salt provides a stable, crystalline, and non-volatile solid that is easier to isolate, purify, and handle. The two most common salt forms are the oxalate and various sulfonates.

FeatureOxalate SaltSulfonate Salts (e.g., Besylate, Tosylate)
Commonality Historically common, widely cited[1].Increasingly preferred in modern processes[5].
Stability Can suffer from stability issues and the presence of partial hydrates, which complicates accurate weighing and stoichiometry determination[1].Generally offer superior thermal and chemical stability, leading to a more robust and reliable solid form[5].
Solubility Often has lower solubility in common organic solvents.Typically exhibits better solubility, providing a wider range of options for downstream reaction conditions[5].
Isolation Precipitation is straightforward.Precipitation is also straightforward and often yields a highly crystalline product.

Q3: What are the most critical safety precautions during large-scale synthesis?

A3: Safety must be paramount. Key hazards are associated with the reagents and intermediates.

  • Reagent Handling: Many intermediates and the final product, particularly in salt form, are classified as irritants. Specifically, they can cause skin and serious eye irritation[6][7]. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses/face shields, and lab coats.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile intermediates or performing reactions that may produce fumes[6].

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

  • Genotoxic Impurities: Be aware that certain reaction pathways, especially Boc-deprotection using strong acids, can generate t-butyl cations. These can react to form potential genotoxic impurities (PGIs) like t-butyl halides[8]. It is best to position such steps early in the synthesis to ensure their removal.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues encountered during synthesis.

Stage 1: Spirocycle Formation & Modification

Q: My initial cyclization reaction to form the N-protected spirocycle is low-yielding and sluggish. What is causing this?

A: This is a common issue when scaling up reactions that form strained rings. The primary causes are often related to mass transfer limitations, reagent quality, and competing side reactions.

Causality Analysis: The formation of two strained four-membered rings is entropically and enthalpically challenging. On a small scale, efficient heating and stirring can overcome these barriers. On a large scale, temperature gradients and inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, promoting decomposition or side reactions.

Troubleshooting Steps:

  • Analyze Reagent Purity: Ensure the starting TBNPA and the amine source (e.g., p-toluenesulfonamide) are of high purity. Water content can be particularly detrimental.

  • Optimize Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required. Ensure the solvent can adequately dissolve the reagents at the reaction temperature to facilitate a homogenous reaction.

  • Improve Agitation: For large vessels, ensure the stirring mechanism is sufficient to create a vortex and guarantee thorough mixing. Baffles within the reactor can also improve mixing efficiency.

  • Consider Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., using aqueous NaOH), a phase-transfer catalyst can dramatically improve reaction rates by shuttling the hydroxide ion into the organic phase[2].

G start Low Yield in Cyclization check_reagents 1. Verify Reagent Purity (TBNPA, Amine, Base) start->check_reagents reagents_ok Purity OK? check_reagents->reagents_ok check_conditions 2. Assess Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_mixing 3. Evaluate Mixing Efficiency mixing_ok Mixing Sufficient? check_mixing->mixing_ok reagents_ok->check_conditions Yes purify Purify/Dry Reagents reagents_ok->purify No conditions_ok->check_mixing Yes optimize Optimize Solvent/Base/ Temperature conditions_ok->optimize No improve_agitation Increase Stir Rate/ Use Baffles mixing_ok->improve_agitation No solution Improved Yield mixing_ok->solution Yes purify->check_reagents optimize->check_conditions use_ptc Consider Phase- Transfer Catalyst improve_agitation->use_ptc use_ptc->check_mixing

Caption: Troubleshooting workflow for low-yield cyclization.

Stage 2: Protecting Group Management

Q: The N-tosyl deprotection with magnesium turnings is not working at scale. It requires sonication in the lab, which isn't feasible in our plant reactors.

A: This is a classic scale-up challenge. Sonication is used on a lab scale to activate the surface of the magnesium by breaking up the passivating oxide layer. This is not a scalable technique.

Causality Analysis: The sluggishness is due to the low reactivity of the bulk magnesium surface. Furthermore, the reaction generates magnesium salts that can coat the remaining metal, further inhibiting the reaction. This leads to inefficient and incomplete conversions, and the subsequent filtration of these fine salts is notoriously slow and difficult on a large scale[1].

Recommended Solutions:

  • Chemical Activation of Magnesium: Instead of physical activation (sonication), use chemical activation. Small amounts of iodine (I₂) or 1,2-dibromoethane can be added to the magnesium turnings in situ to etch the surface and initiate the reaction.

  • Alternative Protecting Groups: Consider a protecting group that is more amenable to large-scale removal.

    • N-Benzyl (Bn): An N-benzyl protected intermediate can be prepared and deprotected via catalytic hydrogenation (e.g., Pd/C, H₂). This is a highly scalable and clean process that avoids the use of metallic reagents and difficult filtrations[1].

  • Adopt a Protecting-Group-Free Route: The most robust solution is to re-engineer the synthesis to avoid protecting groups altogether, as described in the FAQs (Route B)[2][3]. This eliminates the problematic deprotection step entirely, saving cost, time, and waste.

Q: I'm trying to remove an N-Boc group with TFA, but I'm seeing degradation of my product. How can I achieve clean deprotection?

A: While the Boc group is designed for acid-labile removal, the harsh conditions of strong acids like trifluoroacetic acid (TFA) can damage sensitive substrates[9]. The t-butyl cation generated during the reaction can also cause side reactions[8].

Causality Analysis: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen followed by cleavage to form CO₂, isobutylene, and the free amine. The intermediate t-butyl cation is a potent electrophile that can alkylate nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, thiols)[8].

Troubleshooting & Protocol:

  • Use a Scavenger: Include a cation scavenger in the reaction mixture. Common scavengers like triethylsilane (TES) or anisole will trap the t-butyl cation, preventing it from reacting with your product.

  • Milder Acidic Conditions: Switch from neat TFA to a milder system. A solution of 4M HCl in dioxane or 1,3-dioxane is often sufficient and can be less destructive.

  • Solvent Choice: The choice of solvent can influence the reaction. Anhydrous conditions, for example using very dry dioxane, can sometimes offer better protection for acid-sensitive functional groups like esters[9].

  • Thermal Deprotection: For substrates that are thermally stable but acid-sensitive, heating in a high-boiling solvent like dioxane or toluene can effect deprotection, although this may require higher temperatures and longer reaction times[9].

G cluster_0 Boc Deprotection Pathway cluster_1 Potential Side Reactions cluster_2 Mitigation Strategy Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate H+ (TFA/HCl) Free Amine + CO2 Free Amine + CO2 Protonated Intermediate->Free Amine + CO2 Cleavage t-Butyl Cation t-Butyl Cation Protonated Intermediate->t-Butyl Cation Product Degradation Product Degradation t-Butyl Cation->Product Degradation Alkylation Scavenger Scavenger (e.g., Anisole, TES) t-Butyl Cation->Scavenger Trapping Nucleophilic\nSubstrate Nucleophilic Substrate Trapped Cation Trapped Cation Scavenger->Trapped Cation

Caption: Boc deprotection mechanism and scavenger mitigation.

Section 3: Experimental Protocols

Protocol 1: Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Protecting-Group-Free Method)

This protocol is adapted from a demonstrated, low-cost, and scalable process suitable for producing key intermediates for drug candidates[2][3].

Step A: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Charge a reactor with tribromoneopentyl alcohol (TBNPA) (1.0 equiv) and toluene.

  • Add an aqueous solution of sodium hydroxide (e.g., 50% w/w) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAHS).

  • Heat the biphasic mixture with vigorous stirring. Monitor the reaction for the consumption of TBNPA.

  • Upon completion, perform a phase split. Wash the organic layer with water and brine.

  • Concentrate the organic layer under reduced pressure and purify the crude BBMO by distillation to yield a product of >95% purity. The isolated yield should be approximately 72%[3].

Step B: Azetidine Ring Formation

  • Charge a separate reactor with 2-fluoro-4-nitroaniline (1.0 equiv), the purified BBMO from Step A (1.0-1.2 equiv), a suitable solvent like DMSO, and a powdered base such as potassium hydroxide.

  • Heat the mixture (e.g., to 80-100°C) and stir vigorously. The reaction is typically complete within several hours.

  • Monitor the reaction by HPLC for the disappearance of the aniline starting material.

  • Upon completion, cool the reaction mixture and perform a quench by adding water. The product will often precipitate.

  • Isolate the solid product by filtration, wash thoroughly with water, and then a non-polar solvent like hexanes to remove impurities.

  • The crude product can be recrystallized from a solvent like ethanol to afford highly crystalline, pure product (>99%) with an isolated yield of approximately 87% on a 100g scale[2][3].

References

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.Source not specified.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.Wiley Online Library.
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • 6-Oxa-1-azaspiro[3.3]heptane.MySkinRecipes.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes.Royal Society of Chemistry.
  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
  • SAFETY DATA SHEET - 6-Oxa-1-azaspiro[3.
  • 6-Boc-1-oxa-6-azaspiro[3.3]heptane, 96%, Thermo Scientific Chemicals.Thermo Fisher Scientific.
  • Advice on N-boc deprotection in the presence of acid sensitive groups.Reddit.
  • BOC Deprotection.ACS Green Chemistry Institute Pharmaceutical Roundtable.

Sources

Improving solubility and stability of 1-oxa-6-azaspiro[3.3]heptane salts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-oxa-6-azaspiro[3.3]heptane salts. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their work. The unique three-dimensional structure of 1-oxa-6-azaspiro[3.3]heptane offers significant advantages in drug design, including improved physicochemical properties and target engagement.[1][2][3] However, its strained ring system and basic nitrogen center can present challenges related to solubility and stability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our goal is to explain the causality behind experimental observations and provide robust, field-proven protocols.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions about working with 1-oxa-6-azaspiro[3.3]heptane and its salts.

Q1: Why is the 1-oxa-6-azaspiro[3.3]heptane scaffold gaining popularity in drug discovery?

The spirocyclic nature of this scaffold imparts a rigid, three-dimensional geometry to molecules.[3] This is a key attribute in modern drug design, often referred to as "escaping flatland," which moves away from traditional flat, aromatic structures.[4] This rigidity can lead to several benefits:

  • Improved Potency and Selectivity: By locking the conformation of substituents, the molecule can achieve a more precise fit with its biological target, potentially increasing potency and reducing off-target effects.[1][3]

  • Enhanced Physicochemical Properties: The introduction of sp³-rich centers can modulate properties like lipophilicity and solubility, which are critical for a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][4]

  • Novel Chemical Space: It provides access to novel chemical structures, offering new intellectual property opportunities and ways to overcome challenges seen with other scaffolds.[5]

Q2: What are the main challenges associated with the stability of the 1-oxa-6-azaspiro[3.3]heptane core?

The primary stability concern arises from the oxetane ring. Oxetanes are four-membered cyclic ethers that possess significant ring strain (~23 kJ/mol).[6] While more stable than oxiranes (epoxides), they are susceptible to ring-opening under certain conditions:

  • Strongly Acidic Conditions: The oxetane oxygen is Lewis basic and can be protonated by strong acids. This activation facilitates nucleophilic attack and ring cleavage.[6][7] While 3,3-disubstituted oxetanes (like our spirocycle) show enhanced stability compared to unsubstituted oxetanes, prolonged exposure to very low pH (e.g., pH < 1) or strong Lewis acids should be approached with caution.[6]

  • High Temperatures: Certain forceful reactions, such as reductions with powerful hydrides like LiAlH₄, may require high temperatures that can lead to decomposition of the oxetane ring.[8]

The azetidine ring is generally more stable, but its basic nitrogen is the key to forming salts and dictates the compound's pH-dependent properties.

Q3: Which salt form (e.g., hydrochloride, tosylate, oxalate) is best for my compound?

The choice of salt form is a critical decision that impacts solubility, stability, crystallinity, and handling properties. There is no single "best" salt; the optimal choice depends on the specific application and the properties of the parent molecule.

Salt FormTypical AdvantagesPotential DisadvantagesCausality & Considerations
Hydrochloride (HCl) Often crystalline, high aqueous solubility, simple to prepare.Can be hygroscopic, may lead to a highly acidic local pH which could affect stability.The small, hard chloride anion pairs well with the protonated amine, often leading to a stable crystal lattice. Its high acidity constant ensures the amine remains protonated in water.
Tosylate (p-TsOH) Typically highly crystalline, non-hygroscopic, thermally stable.[9]Lower molar solubility compared to HCl salt, higher molecular weight.The large, planar tosylate anion promotes the formation of well-ordered, stable crystal lattices. Its bulkiness can sometimes reduce the dissolution rate.
Oxalate Can be effective at inducing crystallization.Has been reported to have stability issues, potentially precluding long-term storage for certain intermediates.[9]Oxalic acid is a dicarboxylic acid and can form complex salt structures. It can also act as a reducing agent under certain conditions, which may contribute to instability.

A salt screening study is highly recommended to empirically determine the best form for your specific compound and intended use (e.g., in-vivo studies vs. long-term storage).

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor or Inconsistent Solubility in Aqueous Buffers

You observe that your 1-oxa-6-azaspiro[3.3]heptane salt fails to dissolve completely or precipitates out of solution upon standing.

Potential Causes & Solutions

1. pH is too high for the required concentration.

  • Causality: As a basic compound, the aqueous solubility of 1-oxa-6-azaspiro[3.3]heptane is highly pH-dependent.[10][11] The free base form is significantly less soluble than its protonated (salt) form. As the pH of the solution approaches or exceeds the pKa of the azetidine nitrogen, the equilibrium shifts towards the uncharged, less soluble free base, causing it to precipitate.

  • Solution: Lower the pH of your buffer. For weakly basic drugs, solubility typically increases logarithmically as the pH is lowered below the pKa.[12] It is crucial to determine the pH-solubility profile to understand the working range for your desired concentration. See Protocol 1: Determining the pH-Solubility Profile.

2. Common Ion Effect.

  • Causality: If you are using a buffer that contains the same counter-ion as your salt (e.g., dissolving a hydrochloride salt in a phosphate-buffered saline containing chloride ions), it can suppress the dissolution of the salt.

  • Solution: Whenever possible, choose a buffer system that does not share a common ion with your salt. If this is not feasible, you may need to adjust the concentration or pH to compensate.

3. Insufficient Buffer Capacity.

  • Causality: When the salt of a weak base dissolves, it can consume protons from the solution, causing the local pH to rise. If the buffer's capacity is too low, it cannot maintain the target pH, leading to the precipitation of the free base.

  • Solution: Increase the concentration of the buffer species (e.g., use 50 mM phosphate buffer instead of 10 mM). Ensure the target pH of your solution is well within the effective buffering range of your chosen system (typically pH = pKa ± 1).

4. Compound Degradation.

  • Causality: If you are using a very low pH (e.g., pH 1-2) to achieve high solubility, the compound may be slowly degrading via acid-catalyzed opening of the oxetane ring.[7] The degradation products may be less soluble or appear as new peaks in your analysis.

  • Solution: Use a stability-indicating analytical method (like HPLC-UV) to monitor the purity of your stock solution over time, especially when stored under acidic conditions. Prepare fresh solutions as needed and avoid long-term storage in highly acidic media. See Protocol 2: Basic Forced Degradation Study.

Problem 2: Compound Degrades During Storage or Workflow

You observe the appearance of new impurity peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after storing the compound in solution or following a specific experimental step.

Potential Causes & Solutions

1. Acid-Mediated Degradation.

  • Causality: As discussed, the oxetane ring is the most likely site of degradation under acidic conditions. Workflows involving strong acids (e.g., TFA in HPLC mobile phases, harsh deprotection steps) can cause ring-opening.[6][7]

  • Solution:

    • Minimize Exposure Time: Reduce the time your compound spends in strongly acidic environments.

    • Use Milder Acids: If possible, substitute strong acids like TFA with weaker alternatives like formic acid or acetic acid in your mobile phases.

    • Temperature Control: Perform acidic steps at lower temperatures (e.g., 0 °C or below) to slow the rate of degradation.

    • Workflow Optimization: If a synthetic step requires acid, neutralize the reaction mixture promptly upon completion before proceeding with workup and purification.

2. Oxidative Degradation.

  • Causality: The tertiary amine of the azetidine ring can be susceptible to oxidation, forming an N-oxide or other degradation products, especially in the presence of reactive oxygen species, metal catalysts, or peroxide contaminants in solvents.

  • Solution:

    • Use High-Purity Solvents: Ensure solvents (especially ethers like THF or dioxane) are fresh and free of peroxides.

    • Inert Atmosphere: Store sensitive compounds and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Avoid Incompatible Reagents: Be mindful of using strong oxidizing agents in the presence of the free base form of the scaffold.

Visualizations & Key Workflows

Logical Relationship: pH and Solubility

The solubility of a basic compound like 1-oxa-6-azaspiro[3.3]heptane is governed by the pH-dependent equilibrium between its ionized (salt) and non-ionized (free base) forms.

G cluster_0 Solution Environment cluster_1 Compound Species cluster_2 Resulting Property Low_pH Low pH (e.g., pH < pKa) Salt Protonated Form (R₃NH⁺) Low_pH->Salt Equilibrium Favors High_pH High pH (e.g., pH > pKa) Base Free Base Form (R₃N) High_pH->Base Equilibrium Favors High_Sol High Aqueous Solubility Salt->High_Sol Leads to Low_Sol Low Aqueous Solubility Base->Low_Sol Leads to

Caption: pH effect on the equilibrium and solubility of a basic amine.

Experimental Workflow: Salt Selection and Formulation

A systematic approach is crucial for identifying the optimal salt form and solvent system for your compound.

start Start: Free Base of Compound salt_screen Perform Salt Screen (HCl, HBr, Tosylate, etc.) start->salt_screen analyze_solids Analyze Solid Forms (XRPD, TGA, DSC) salt_screen->analyze_solids Identify crystalline hits select_candidates Select 2-3 Candidate Salts (Crystalline, Stable) analyze_solids->select_candidates ph_solubility Determine pH-Solubility Profile (Protocol 1) select_candidates->ph_solubility stability_study Conduct Forced Degradation (Protocol 2) select_candidates->stability_study final_selection Final Salt & Formulation Selection ph_solubility->final_selection stability_study->final_selection

Caption: Decision workflow for optimal salt form selection.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the shake-flask method, a gold-standard technique for measuring equilibrium solubility.[13]

Objective: To determine the aqueous solubility of a 1-oxa-6-azaspiro[3.3]heptane salt across a range of pH values.

Materials:

  • Your 1-oxa-6-azaspiro[3.3]heptane salt.

  • A series of buffers (e.g., citrate, phosphate, borate) to cover the desired pH range (e.g., pH 2 to 9).

  • Calibrated pH meter.

  • HPLC or UPLC system with a suitable column and validated quantitation method.

  • Thermostatted shaker/incubator.

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF).

Methodology:

  • Preparation: Prepare a set of buffered solutions at various pH points (e.g., 2.0, 4.0, 5.0, 6.0, 6.5, 7.0, 7.4, 8.0, 9.0).

  • Sample Addition: To a series of glass vials, add an excess amount of the solid salt to a fixed volume (e.g., 1 mL) of each buffered solution. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. A preliminary time-to-equilibrium experiment is recommended.

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Separate the saturated supernatant by either:

    • Centrifuging the vials and carefully collecting the supernatant.

    • Filtering the solution through a chemically compatible syringe filter. (Note: Adsorption of the compound to the filter should be checked).

  • pH Measurement: Measure the final pH of each saturated solution. This is the actual equilibrium pH and may differ slightly from the initial buffer pH.

  • Quantification: Dilute an aliquot of each clear supernatant with a suitable mobile phase or solvent. Analyze the diluted samples by a validated HPLC/UPLC method to determine the concentration. A standard calibration curve is required for accurate quantification.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the final measured equilibrium pH.

Protocol 2: Basic Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[14][15]

Objective: To assess the stability of the 1-oxa-6-azaspiro[3.3]heptane salt under various stress conditions (hydrolysis, oxidation, heat).

Materials:

  • Your 1-oxa-6-azaspiro[3.3]heptane salt.

  • Solutions: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stability-indicating HPLC/UPLC-UV/MS method.

  • Oven capable of maintaining a constant temperature.

Methodology:

  • Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of water and organic solvent.[16]

  • Stress Conditions: Set up the following reactions in separate vials:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

    • Oxidation: Mix stock solution with 3% H₂O₂.

    • Thermal Stress: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 60 °C).

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Store the vials for a defined period (e.g., 24-48 hours). The goal is to achieve a modest level of degradation (5-20%), not complete destruction of the molecule.[16] Adjust time or stressor concentration if needed.

  • Sample Quenching:

    • For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively.

    • For other samples, simply cool to room temperature.

  • Analysis: Dilute all samples to the same final concentration and analyze by the stability-indicating HPLC method.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Check for the formation of new peaks (degradants). A mass spectrometer detector is invaluable here for identifying the mass of any new species formed.

    • Assess peak purity of the main peak in the stressed samples to ensure the method is "stability-indicating."

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025). ResearchGate. [Link]

  • 6-Oxa-1-azaspiro(3.3)heptane. PubChem. [Link]

  • Study of pH-dependent drugs solubility in water. (2025). ResearchGate. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PubMed Central. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). PubMed Central. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PubMed Central. [Link]

  • Oxetane Presentation.pptx. (n.d.). The Dong Group. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • The composite solubility versus pH profile and its role in intestinal absorption prediction. (n.d.). AAPS PharmSci. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025). ResearchGate. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2025). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Drug Candidates with Spiro[3.3]heptane Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.3]heptane motifs. This guide is designed to provide expert insights and practical troubleshooting for challenges encountered during the preclinical assessment of metabolic stability for these unique three-dimensional scaffolds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use and metabolic fate of spiro[3.3]heptane-containing compounds.

Q1: What is the primary rationale for incorporating spiro[3.3]heptane motifs into drug candidates?

The spiro[3.3]heptane scaffold is a rigid, three-dimensional (3D) motif increasingly used in medicinal chemistry as a saturated bioisostere of planar aromatic rings, such as a benzene ring.[1][2] The rationale for this substitution is multi-faceted:

  • Escape from Flatland: It increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, which can lead to improved physicochemical properties like solubility and reduced off-target toxicity.[1]

  • Novel Chemical Space: Its rigid, non-planar structure can present substituents to target proteins in unique vectors, potentially leading to novel and improved binding interactions.[1]

  • Intellectual Property: It provides an opportunity to design novel chemical entities with distinct patent positions away from existing drugs containing common aromatic rings.[3]

cluster_0 Traditional Approach cluster_1 Bioisosteric Replacement A Phenyl Ring (Planar, sp²-rich) B Spiro[3.3]heptane (3D, sp³-rich) A->B Improves: - Solubility - Novelty (IP) - 3D Shape

Caption: Bioisosteric replacement of a planar phenyl ring with a 3D spiro[3.3]heptane motif.

Q2: How does the spiro[3.3]heptane scaffold generally influence metabolic stability?

The effect is not always predictable and must be determined empirically. While the replacement of a metabolically labile aromatic ring can block oxidation at that position, the spiro[3.3]heptane motif introduces multiple aliphatic C-H bonds that are potential sites for oxidation by Cytochrome P450 (CYP) enzymes.[4][5]

A key case study involves the anticancer drug Sonidegib. When its meta-substituted phenyl ring was replaced with a spiro[3.3]heptane core, the metabolic stability in human liver microsomes (HLM) was surprisingly reduced .[6][7] This highlights a critical lesson: while you may solve one metabolic liability, you may introduce another.

Q3: What are the most likely metabolic pathways for spiro[3.3]heptane-containing compounds?

As saturated carbocycles, spiro[3.3]heptanes are primarily metabolized via Phase I oxidation , followed by potential Phase II conjugation .

  • Phase I Metabolism: This is predominantly carried out by CYP enzymes, which catalyze the hydroxylation (addition of a -OH group) of aliphatic C-H bonds.[4] The most likely sites of oxidation are the methylene (CH₂) positions that are sterically accessible to the enzyme's active site.

  • Phase II Metabolism: If a hydroxylated metabolite is formed, it can be further conjugated by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to form more water-soluble glucuronide or sulfate adducts for excretion.[8]

Parent Spiro[3.3]heptane Drug Phase1 Hydroxylated Metabolite (e.g., Spiro[3.3]heptan-ol) Parent->Phase1 Phase I Oxidation (CYP450s) Phase2 Conjugated Metabolite (Glucuronide or Sulfate) Phase1->Phase2 Phase II Conjugation (UGTs, SULTs) Excretion Excretion Phase2->Excretion

Caption: Postulated metabolic pathway for spiro[3.3]heptane-containing drug candidates.

Q4: Why do stereoisomers of spiro[3.3]heptane derivatives often exhibit different metabolic stabilities?

CYP enzymes have well-defined, chiral active sites. Stereoisomers (e.g., cis vs. trans diastereomers) of a spiro[3.3]heptane derivative will orient themselves differently within this active site. This differential binding can:

  • Expose different C-H bonds to the catalytic heme iron center.

  • Result in one isomer being a better or worse substrate for the enzyme.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experimental work.

Problem 1: My spiro[3.3]heptane analog shows higher metabolic clearance than the parent aromatic compound. What are the potential reasons and next steps?

Causality: This counter-intuitive result is common and typically stems from introducing a new "metabolic soft spot." The rigid spiro[3.3]heptane scaffold, while blocking metabolism on a previously aromatic ring, may hold one of its own aliphatic protons in a perfect position for CYP-mediated oxidation.[11] The stereochemistry of the substituents plays a major role in this positioning.[6][7]

Troubleshooting Steps:

  • Confirm Stereochemistry: Ensure you are testing a single, pure stereoisomer. If you have a mixture, separate the isomers and re-test their stability individually.

  • Perform Metabolite Identification: The immediate next step is to determine where the molecule is being oxidized. Use high-resolution mass spectrometry (LC-MS/MS) to identify mono-hydroxylated (+16 Da) or other oxidative metabolites.[12][13]

  • Block the "Soft Spot": Once the site of metabolism is identified, use medicinal chemistry strategies to block it. The most common approach is deuteration (replacing a C-H bond with a C-D bond) or fluorination at or near the labile position. This can strengthen the C-H bond and sterically hinder the approach of the CYP enzyme, a strategy known as "metabolic blocking."

Start High Clearance Observed in Spiro Analog Step1 Is the compound a single stereoisomer? Start->Step1 Action1 Separate isomers and re-assay each Step1->Action1 No Step2 Perform Metabolite Identification (LC-MS/MS) Step1->Step2 Yes Action1->Step2 Step3 Identify 'Soft Spot' (Site of oxidation) Step2->Step3 Step4 Block Metabolism via Medicinal Chemistry Step3->Step4 Action4 Examples: - Deuteration - Fluorination Step4->Action4 End Re-assay modified compound Step4->End

Caption: Troubleshooting workflow for unexpectedly high metabolic clearance.

Problem 2: I am having difficulty obtaining reproducible results in my in vitro metabolic stability assay (e.g., large error bars). What should I check?

Causality: Poor reproducibility often points to issues with compound properties or assay conditions rather than the metabolism itself. Key culprits include poor solubility, non-specific binding to labware, or instability of the compound in the assay buffer.

Troubleshooting Checklist:

Parameter to CheckPotential Issue & ExplanationRecommended Action
Compound Solubility Compound precipitating in aqueous buffer leads to inconsistent concentrations available to the enzyme.Measure kinetic solubility in the assay buffer. If low, consider adding a small percentage (<0.5%) of a co-solvent like DMSO or acetonitrile.
Non-Specific Binding Hydrophobic compounds can stick to plastic plates and pipette tips, reducing the actual concentration in the incubation.Use low-binding plates and pre-condition pipette tips. Include a 0-minute time point sample without cofactors to quantify recovery.
Chemical Instability The compound may be degrading chemically (e.g., hydrolysis) in the pH 7.4 buffer, independent of enzyme activity.[14]Run a control incubation in buffer without any liver microsomes or hepatocytes. If the compound degrades, the stability issue is chemical, not metabolic.
Enzyme Activity The liver microsomes or hepatocytes may have lost activity due to improper storage or handling.Always run a positive control compound with a known metabolic rate (e.g., testosterone, verapamil) in parallel with your test compound to validate assay performance.[15]
Problem 3: Metabolite identification for my spiro[3.3]heptane compound is challenging. What strategies can I employ?

Causality: Identifying the exact position of hydroxylation on a symmetrical or complex spirocycle via MS/MS fragmentation alone can be difficult. Isomeric metabolites will have the same mass and may produce similar fragments.

Advanced Strategies:

  • Incubation with Isotope-Labeled Systems: Use ¹⁸O₂ gas during the incubation instead of atmospheric O₂. Metabolites will incorporate the ¹⁸O atom, resulting in a +2 Da mass shift relative to the +16 Da shift from ¹⁶O, confirming that the modification is indeed an oxidative metabolite.

  • Hydrogen-Deuterium Exchange (HDX) MS: This technique can sometimes provide information about the local environment of the modification.

  • Metabolite Synthesis and NMR: The gold standard for structure confirmation is to synthesize the suspected metabolite(s) and compare their chromatographic retention time and MS/MS fragmentation pattern to the metabolite formed in the assay. If sufficient quantity can be generated, NMR spectroscopy provides unambiguous structural elucidation.[12][13]

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol determines the intrinsic clearance (CLᵢₙₜ) of a compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from Corning or BioIVT

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Promega NADPH-Glo™)

  • Positive control compound (e.g., 10 mM Verapamil in DMSO)

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for quenching

  • Low-binding 96-well plates

Methodology:

  • Prepare Master Mix: In a microfuge tube on ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration should be between 0.2-0.5 mg/mL.

  • Compound Addition: Add the test compound to the master mix to achieve the final desired concentration (typically 1 µM). Vortex gently.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction (T=0): Add a pre-warmed NADPH regenerating system to initiate the metabolic reaction. Immediately remove an aliquot (e.g., 50 µL) and quench it by adding it to a well containing 3 volumes of ice-cold acetonitrile with an internal standard. This is your 0-minute time point.

  • Time Course: Continue incubating the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

  • Controls:

    • -NADPH Control: Run one incubation for 60 minutes without adding the NADPH regenerating system to check for non-CYP-mediated degradation.

    • Positive Control: Run the entire assay in parallel using Verapamil instead of the test compound.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate at 3000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is the elimination rate constant.

    • Half-life (t₁/₂) = 0.693 / k

    • Intrinsic Clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL protein concentration)

Section 4: Data Interpretation & Case Study

Case Study: Metabolic Stability of Sonidegib vs. Spiro[3.3]heptane Analogs

The data below, adapted from published research, clearly demonstrates the impact of replacing a phenyl ring with a spiro[3.3]heptane motif and the critical role of stereochemistry.[6][7][9]

CompoundStructuret₁/₂ (min)CLᵢₙₜ (µL/min/mg)Interpretation
Sonidegib Phenyl-containing9318Moderately Stable
trans-76 trans-Spiro[3.3]heptane4736Less Stable
cis-76 cis-Spiro[3.3]heptane11156Significantly Less Stable
(Data obtained from in vitro incubation with human liver microsomes)

Interpretation Insights:

  • The replacement of the phenyl ring in Sonidegib with the spiro[3.3]heptane core led to a decrease in metabolic stability (higher CLᵢₙₜ).

  • The cis-isomer was metabolized almost 4.5 times faster than the trans-isomer, highlighting a profound stereochemical effect on metabolism. This suggests the cis configuration orients a "metabolic soft spot" towards the CYP active site more effectively than the trans configuration.

Section 5: References

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available from: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available from: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. Available from: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available from: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. Available from: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere | Request PDF. ResearchGate. Available from: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available from: [Link]

  • Analytical strategies for identifying drug metabolites. PubMed. Available from: [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC - NIH. Available from: [Link]

  • Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite. PubMed. Available from: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available from: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available from: [Link]

  • Analytical tools and approaches for metabolite identification in early drug discovery. PubMed. Available from: [Link]

  • Cytochrome P450: Radicals in a Biochemical Setting. YouTube. Available from: [Link]

  • Biochemistry, Cytochrome P450. NCBI Bookshelf - NIH. Available from: [https://www.ncbi.nlm.nih.gov/books/NBK5382 CYP450/]([Link] CYP450/)

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 1-oxa-6-azaspiro[3.3]heptane using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the unambiguous structural confirmation of novel small molecules is paramount. Strained spirocyclic systems, such as 1-oxa-6-azaspiro[3.3]heptane, are of increasing interest as bioisosteres for common motifs like piperazine, offering unique three-dimensional architectures.[1] However, their synthesis can sometimes yield isomeric impurities. This guide provides an in-depth analysis of how to leverage one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the structure of 1-oxa-6-azaspiro[3.3]heptane, distinguishing it from potential isomeric alternatives.

The Structural Uniqueness of 1-oxa-6-azaspiro[3.3]heptane

1-oxa-6-azaspiro[3.3]heptane is a fascinating molecule featuring a central quaternary carbon atom shared by two four-membered rings: an oxetane and an azetidine. This strained arrangement dictates a rigid conformation, which in turn leads to a highly predictable and characteristic NMR spectrum. The key to confirming this structure lies in identifying the unique spin systems of the two distinct rings and the connectivity through the spirocyclic center.

Our primary analytical challenge is to differentiate 1-oxa-6-azaspiro[3.3]heptane from its isomer, 2-oxa-6-azaspiro[3.3]heptane. While both have the same molecular formula (C₅H₉NO) and mass, their differing connectivity results in distinct NMR fingerprints.

Caption: Comparison of 1-oxa-6-azaspiro[3.3]heptane and its isomer.

Predicted ¹H and ¹³C NMR Spectra of 1-oxa-6-azaspiro[3.3]heptane

Based on the principles of chemical shifts and spin-spin coupling, we can predict the NMR spectra for 1-oxa-6-azaspiro[3.3]heptane. The molecule's symmetry results in a simplified spectrum.

¹H NMR Analysis: Due to the plane of symmetry bisecting the O-C5-N bond angle, the four protons on the oxetane ring are chemically equivalent, as are the four protons on the azetidine ring.

  • Oxetane Protons (H1, H1', H3, H3'): These protons are adjacent to the oxygen atom, which is strongly electron-withdrawing. Therefore, they are expected to appear as a single signal in the downfield region, likely around 4.5-5.0 ppm. The coupling between these geminal and vicinal protons in the rigid four-membered ring should result in a triplet.

  • Azetidine Protons (H6, H6', H8, H8'): These protons are adjacent to the nitrogen atom, which is less electronegative than oxygen. Consequently, their signal will appear upfield relative to the oxetane protons, anticipated in the range of 3.0-3.5 ppm. Similar to the oxetane protons, this should also appear as a triplet.

  • Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Analysis: The symmetry of the molecule also simplifies the ¹³C spectrum, predicting only three distinct carbon signals.

  • Oxetane Carbons (C1, C3): These two carbons are equivalent and attached to oxygen. They are expected to have a chemical shift in the range of 70-80 ppm.

  • Azetidine Carbons (C6, C8): These two equivalent carbons are attached to nitrogen and are expected to be found in the 45-55 ppm range.

  • Spiro Carbon (C5): This is a quaternary carbon and will therefore have a much weaker signal. Its unique position at the junction of two strained rings will likely place its chemical shift in the range of 30-40 ppm.

Predicted ¹H NMR Data Chemical Shift (ppm) Multiplicity Integration
Oxetane CH₂4.5 - 5.0Triplet4H
Azetidine CH₂3.0 - 3.5Triplet4H
Amine NHVariableBroad Singlet1H
Predicted ¹³C NMR Data Chemical Shift (ppm)
Oxetane CH₂ (C1, C3)70 - 80
Azetidine CH₂ (C6, C8)45 - 55
Spiro C (C5)30 - 40

Experimental Protocols for Unambiguous Confirmation

To move from prediction to confirmation, a series of NMR experiments should be conducted.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can be critical; for instance, using D₂O will result in the exchange of the N-H proton, causing its signal to disappear, which can be a useful confirmation step.

  • Filter the sample into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition: A standard suite of experiments should be run on a 400 MHz or higher field spectrometer.[2][3]

  • ¹H NMR: A standard proton experiment is the first step to confirm the presence of the main proton signals and their integrations.[4]

  • ¹³C NMR: A proton-decoupled carbon experiment will reveal the number of unique carbon environments.

  • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[5][6][7] For 1-oxa-6-azaspiro[3.3]heptane, the DEPT-135 spectrum should show two negative signals (the two sets of CH₂ groups) and no positive signals (no CH or CH₃ groups). The quaternary spiro carbon will be absent in the DEPT spectrum.[6][7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other.[4][8] For our target molecule, we would expect to see no cross-peaks between the oxetane and azetidine proton signals, confirming they belong to separate, isolated spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[8][9][10] It will definitively link the downfield proton triplet to the downfield carbon signal (oxetane) and the upfield proton triplet to the upfield carbon signal (azetidine).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the spirocyclic core. It shows correlations between protons and carbons that are two or three bonds away.[9] We expect to see a correlation from the oxetane protons to the spiro carbon (C5) and from the azetidine protons to the same spiro carbon. This provides unequivocal evidence of the connectivity through the central quaternary carbon.

cluster_workflow NMR Analysis Workflow Sample Prep Sample Prep 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Prep->1D NMR (1H, 13C) Initial Assessment DEPT-135 DEPT-135 1D NMR (1H, 13C)->DEPT-135 Identify CH2 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) DEPT-135->2D NMR (COSY, HSQC) Assign Spin Systems HMBC HMBC 2D NMR (COSY, HSQC)->HMBC Confirm Connectivity Structure Confirmed Structure Confirmed HMBC->Structure Confirmed

Caption: Recommended workflow for NMR-based structure confirmation.

Differentiating from 2-oxa-6-azaspiro[3.3]heptane

The isomeric 2-oxa-6-azaspiro[3.3]heptane would produce a significantly different set of NMR spectra. In this isomer, the heteroatoms are in different rings relative to the spiro center. This would lead to two non-equivalent CH₂ groups in the oxetane ring and two non-equivalent CH₂ groups in the azetidine ring, resulting in a more complex spectrum with four distinct CH₂ signals in both the ¹H and ¹³C NMR spectra. The HMBC correlations would also be different, showing connectivity patterns consistent with the 2-oxa-6-aza structure.

Conclusion

While mass spectrometry can confirm the elemental composition of a synthesized compound, it cannot definitively distinguish between isomers like 1-oxa- and 2-oxa-6-azaspiro[3.3]heptane. A comprehensive analysis using a combination of 1D and 2D NMR techniques, particularly ¹H-¹³C HMBC, is essential for the unambiguous structural elucidation of 1-oxa-6-azaspiro[3.3]heptane. The rigidity and high symmetry of this molecule provide a distinct and readily interpretable set of spectra, allowing for confident structural assignment and ensuring the purity of the material for subsequent applications in drug discovery and development.

References

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.20: DEPT ¹³C NMR Spectra. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • ResearchGate. (2019, August 19). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from [Link]

  • SlideShare. (n.d.). Dept nmr. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • YouTube. (2018, August 7). Part 18: DEPT Spectra in 13C-NMR Spectroscopy. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ACS Publications. (2026, January 25). Chemodivergent [3+2] and [4+2] Annulations of Isoindigos with Morita–Baylis–Hillman (MBH) Carbonates. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Molecular switch. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of Azaspiro[3.3]heptane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds. The strategic incorporation of three-dimensional, sp³-rich fragments is a key strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azaspiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for common saturated heterocycles like piperidine, piperazine, and morpholine. This guide provides a comprehensive comparison of the metabolic stability of azaspiro[3.3]heptane analogs, supported by experimental data, to empower researchers in their drug design endeavors.

The Rationale for Embracing Azaspiro[3.3]heptanes: A Shield Against Metabolism

The metabolic fate of a drug candidate is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. The azaspiro[3.3]heptane scaffold offers a unique structural solution to mitigate these metabolic liabilities. Its rigid, spirocyclic nature can sterically shield potential sites of metabolism, particularly those adjacent to the nitrogen atom, which are often susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes.[1] This steric hindrance can significantly reduce the rate of metabolic degradation, leading to an improved pharmacokinetic profile.[2]

Experimental Assessment of Metabolic Stability: A Tale of Two Assays

To experimentally evaluate the metabolic stability of azaspiro[3.3]heptane analogs, two primary in vitro assays are widely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The choice between these assays depends on the specific questions being addressed in the drug discovery cascade.

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in Phase I metabolic enzymes, most notably the CYP superfamily.[1] It is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.

dot

Liver_Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Compound Test Compound (in DMSO) Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Compound->Incubate Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubate NADPH NADPH regenerating system (Cofactor) NADPH->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow of a typical liver microsomal stability assay.

Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, primary hepatocytes are the gold standard. These intact liver cells contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model of in vivo metabolism.

dot

Hepatocyte_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Compound Test Compound (in DMSO) Incubate Incubate at 37°C (Time points: 0, 15, 30, 60, 120 min) Compound->Incubate Hepatocytes Cryopreserved Hepatocytes (e.g., Human, Rat) Hepatocytes->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow of a typical hepatocyte stability assay.

Comparative Metabolic Stability Data: Azaspiro[3.3]heptanes vs. Piperidine

The true value of the azaspiro[3.3]heptane scaffold is best illustrated through direct comparative data. The following table summarizes the in vitro metabolic stability of a model compound containing a piperidine ring and its corresponding 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane analogs in human liver microsomes.

CompoundStructureIntrinsic Clearance (CLint, µL/min/mg)Half-life (t½, min)
Piperidine Analog (57)[Image of the chemical structure of compound 57]1449.5
2-Azaspiro[3.3]heptane Analog (58)[Image of the chemical structure of compound 58]5313.1
1-Azaspiro[3.3]heptane Analog (59)[Image of the chemical structure of compound 59]3221.7

Data sourced from Kirichok et al. (2023).[3]

The data clearly demonstrates that the incorporation of the azaspiro[3.3]heptane moiety can significantly impact metabolic stability. In this particular series, the 2-azaspiro[3.3]heptane analog (58) exhibited a higher intrinsic clearance and shorter half-life compared to the piperidine analog (57), suggesting it is more susceptible to metabolism. Conversely, the 1-azaspiro[3.3]heptane analog (59) showed a moderate increase in clearance compared to the piperidine parent. It is crucial to note that the metabolic outcome is highly dependent on the specific substitution pattern and the overall molecular context.

Structure-Metabolism Relationships: A Deeper Dive

The metabolic stability of azaspiro[3.3]heptane analogs is not solely dictated by the core scaffold but is also profoundly influenced by the nature and position of substituents. While comprehensive quantitative structure-activity relationship (QSAR) studies for this scaffold are still emerging, some general principles can be inferred.

dot

SMR_Azaspiroheptane cluster_core Azaspiro[3.3]heptane Core cluster_factors Influencing Factors cluster_outcome Metabolic Outcome Core Rigid Spirocyclic Scaffold Stability Metabolic Stability (t½, CLint) Core->Stability Provides inherent rigidity Substituents Substituent Position (e.g., N-alkylation, C-substitution) Substituents->Stability Alters enzyme access Electronic_Effects Electronic Effects (Electron-withdrawing/donating groups) Electronic_Effects->Stability Modifies reactivity Steric_Hindrance Steric Hindrance (Bulky groups near metabolic sites) Steric_Hindrance->Stability Blocks metabolic attack

Caption: Factors influencing the metabolic stability of azaspiro[3.3]heptane analogs.

  • N-Substitution: Alkylation or acylation of the nitrogen atom can significantly alter metabolic stability. Small alkyl groups may be susceptible to N-dealkylation, while bulkier substituents might sterically hinder access to the nitrogen lone pair, thereby reducing metabolism.

  • C-Substitution: The introduction of substituents on the carbon framework can block potential sites of hydroxylation. For instance, fluorination at a metabolically labile position can effectively prevent oxidation by CYP enzymes.[4]

  • Electronic Effects: The incorporation of electron-withdrawing or electron-donating groups can influence the overall electron density of the molecule, which in turn can affect its interaction with metabolic enzymes.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The azaspiro[3.3]heptane scaffold represents a powerful tool for medicinal chemists seeking to overcome metabolic stability challenges in drug discovery. Its unique three-dimensional structure can effectively shield metabolically labile sites, leading to improved pharmacokinetic properties. However, as the comparative data illustrates, the impact on metabolic stability is not always straightforward and is highly dependent on the specific analog and substitution pattern. A thorough understanding of the underlying structure-metabolism relationships, coupled with robust in vitro testing, is paramount for the successful application of this promising scaffold in the design of next-generation therapeutics.

Experimental Protocols

Detailed Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired concentration (e.g., 1 µM).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal and test compound mixture. The final incubation volume is typically 200 µL.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Detailed Protocol: Hepatocyte Stability Assay
  • Preparation of Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Determine cell viability and concentration using a method such as trypan blue exclusion.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation:

    • Pre-warm the hepatocyte suspension and a working solution of the test compound to 37°C.

    • Initiate the incubation by adding the test compound to the hepatocyte suspension. The final concentration of the test compound is typically 1 µM.

    • Incubate the mixture at 37°C in a shaking water bath or incubator.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension.

  • Reaction Termination and Sample Preparation:

    • Terminate the metabolic activity by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Analysis:

    • The analysis and data interpretation are performed as described in the Liver Microsomal Stability Assay protocol.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Synthesis of 2-Oxa-6-azaspiro[3.
  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Mykhailiuk, P. K. (2015). Synthesis of fluorinated 2-azaspiro[3.3]heptane derivatives as piperidine mimics. Journal of Organic Chemistry, 80(21), 10872-10878.
  • Stepan, A. F., Karki, K., & Bigal, M. (2013). The impact of sp3 character on compound quality. Bioorganic & Medicinal Chemistry Letters, 23(17), 4815-4820.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries with optimal exploration of chemical space. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Carreira, E. M., & Fessard, T. (2014). The growing impact of spirocycles in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Obach, R. S. (1999). Prediction of human clearance of drugs from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Drug Discovery Today, 12(11-12), 435-441.
  • Gill, A. L., & Voelz, K. (2019). The use of fluorine in drug design. Future Medicinal Chemistry, 11(16), 2159-2175.
  • Scott, L. J., & Sanford, M. (2012). Bicyclic and spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry, 20(11), 3505-3517.
  • Brown, D. G., & Boström, J. (2016). An analysis of past and present scaffolds in drug discovery.

Sources

A Comparative Guide to Assessing the hERG Liability of 1-Oxa-6-azaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacokinetic and safety profiles is paramount. Strained spiro heterocycles, such as 1-oxa-6-azaspiro[3.3]heptane and its isomers, have emerged as valuable bioisosteres for traditional motifs like morpholine and piperazine.[1][2] Their rigid, three-dimensional structure can confer improvements in properties like solubility and metabolic stability.[1] However, any new scaffold introduced into drug discovery pipelines must be rigorously profiled for potential liabilities, with inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel being a critical safety hurdle.

Blockade of the hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), can delay cardiac repolarization.[3][4] This manifests as a prolongation of the QT interval on an electrocardiogram, a condition that can lead to a life-threatening arrhythmia known as Torsades de Pointes.[3][4][5] Consequently, regulatory agencies mandate hERG liability testing for all new chemical entities.[4] This guide provides a comparative analysis of the hERG profile of 1-oxa-6-azaspiro[3.3]heptane analogs, detailing the experimental and computational methodologies required for a thorough assessment, and contextualizing the data against more conventional chemical moieties.

The Promise of Spirocyclic Scaffolds in Mitigating hERG Risk

A central tenet in mitigating hERG liability is the modulation of key physicochemical properties, particularly lipophilicity and basicity. The 1-oxa-6-azaspiro[3.3]heptane scaffold, particularly the 2-oxa-6-azaspiro[3.3]heptane isomer, offers a compelling strategy to de-risk compounds by reducing lipophilicity while maintaining or slightly altering basicity compared to traditional heterocycles.

A noteworthy example is the development of AZD1979, which incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety. When compared to its morpholine-containing analog (6a), the spirocyclic compound (6b) exhibited significantly lower lipophilicity (ΔlogD7.4 = -1.2) and higher basicity (ΔpKa = +1.5). Crucially, this structural modification resulted in no detrimental effect on hERG inhibition, with IC50 values of 16 µM and 22 µM for the morpholine and spirocyclic analogs, respectively.[6] This finding suggests that the introduction of the spiro[3.3]heptane system is a viable strategy for escaping hERG liability that might be associated with more lipophilic scaffolds.

Table 1: Comparative Physicochemical and hERG Data for Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane Analogs [6]

EntryScaffoldR GrouplogD7.4pKahERG IC50 (µM)
6a MorpholineA2.86.716
6b 2-Oxa-6-azaspiro[3.3]heptaneB1.68.222

Causality: The reduction in lipophilicity is a key driver for the favorable hERG profile. Highly lipophilic compounds can more readily access the hydrophobic binding pocket of the hERG channel. By introducing the more polar and rigid spirocyclic scaffold, the interaction with key hydrophobic residues within the channel's pore, such as Tyr652 and Phe656, can be minimized.[7][8]

While promising, this is not a universal solution. In some cases, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane has led to a significant loss of primary potency, as seen in analogs of gefitinib and a LRRK2 inhibitor.[6] This highlights the importance of a multi-parameter optimization approach, where hERG safety is balanced with on-target activity and other ADME properties.

Methodologies for hERG Liability Assessment

A robust assessment of hERG liability requires a multi-pronged approach, combining high-fidelity in vitro electrophysiology with rapid, cost-effective in silico screening.[9] This tiered strategy allows for early identification of potential risks and guides medicinal chemistry efforts.

Tier 1: In Silico Prediction

In the early stages of drug discovery, computational models provide a rapid and economical means to screen large numbers of virtual compounds for potential hERG liability.[5][10][11] These models are broadly classified into ligand-based and structure-based approaches.

  • Ligand-Based Models (e.g., QSAR): Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical properties and structural features of known hERG blockers and non-blockers to predict the activity of new compounds.[3][10] These models can effectively flag molecules with common hERG-binding pharmacophores, such as a basic nitrogen atom and hydrophobic groups, arranged in a specific spatial orientation.

  • Structure-Based Models: With the advent of high-resolution cryo-electron microscopy structures of the hERG channel (e.g., PDB ID: 7CN1), structure-based methods like molecular docking have become more powerful.[7][12] These approaches simulate the binding of a ligand to the hERG channel's inner pore, providing insights into specific molecular interactions that drive affinity.[13]

Expertise & Experience: While in silico tools are invaluable for prioritization, they are predictive, not definitive. The accuracy of these models is highly dependent on the diversity and quality of the training data.[10] Therefore, predictions should always be viewed as a guide for selecting which compounds to advance to more rigorous experimental testing, rather than as a final verdict on safety.

In_Silico_Workflow cluster_input Input Data cluster_models Predictive Modeling cluster_output Prioritization Output Compound_Library Virtual Compound Library QSAR Ligand-Based QSAR Model Compound_Library->QSAR 2D/3D Descriptors Docking Structure-Based Docking (hERG Cryo-EM Structure) Compound_Library->Docking 3D Conformations Risk_Profile hERG Risk Profile (High, Medium, Low) QSAR->Risk_Profile Predicted pIC50 Docking->Risk_Profile Binding Score & Pose Analysis Decision Decision Risk_Profile->Decision Select Compounds for Synthesis & Testing

Caption: In silico workflow for early hERG risk assessment.

Tier 2: In Vitro Electrophysiology - The Gold Standard

The definitive method for quantifying a compound's effect on the hERG channel is the whole-cell patch-clamp assay.[14] This technique directly measures the flow of potassium ions through hERG channels expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).[15][16]

The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, supported by regulatory bodies like the FDA, has put forth standardized voltage protocols to ensure data consistency and reliability for cardiac ion channel studies.[15][17]

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing HEK293 or CHO cells Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Patch Establish Whole-Cell Configuration Harvest->Patch Voltage_Protocol Apply CiPA-recommended Voltage Protocol Patch->Voltage_Protocol Record_Baseline Record Baseline I_Kr Current Voltage_Protocol->Record_Baseline Apply_Compound Apply Test Compound (Multiple Concentrations) Record_Baseline->Apply_Compound Record_Post Record Post-Compound I_Kr Current Apply_Compound->Record_Post Measure Measure % Inhibition of Peak Tail Current Record_Post->Measure CRC Generate Concentration- Response Curve Measure->CRC IC50 Calculate IC50 Value CRC->IC50

Caption: Automated patch-clamp workflow for hERG IC50 determination.

Detailed Experimental Protocol: Automated Whole-Cell Patch-Clamp Assay

This protocol is adapted for an automated patch-clamp system (e.g., QPatch or SyncroPatch) to ensure higher throughput while maintaining data quality.[15][16]

1. Cell Culture and Preparation:

  • Rationale: A stable, high-expressing cell line is crucial for a robust and reproducible signal.
  • Protocol:
  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 gene in appropriate media and conditions.
  • Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution.
  • Wash cells with a serum-free extracellular buffer and resuspend to a final density of 1-2 million cells/mL.

2. Solutions:

  • Rationale: The ionic composition of the solutions is designed to isolate the hERG current (IKr) from other endogenous currents.
  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.[15]
  • Intracellular Solution (in mM): 120 KCl, 5.37 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2 with KOH.[15]

3. Electrophysiological Recording:

  • Rationale: The specific voltage protocol is designed to elicit the characteristic gating behavior of the hERG channel, allowing for a precise measurement of the peak tail current, which is used to quantify inhibition. The CiPA-recommended pulse is standard.[15][17]
  • Protocol:
  • Prime the automated patch-clamp system's microfluidic chip with the prepared intracellular and extracellular solutions.
  • Load the cell suspension into the system. The system will automatically catch cells and form giga-ohm seals.
  • Establish the whole-cell configuration.
  • Hold cells at a potential of -80 mV.
  • Apply a depolarizing pulse to +40 mV for 500 ms to activate and then inactivate the hERG channels.
  • Repolarize to -80 mV; the peak current observed immediately upon repolarization is the hERG tail current. This sequence is repeated at regular intervals (e.g., every 5 seconds).[15]
  • After establishing a stable baseline recording for 2-3 minutes, apply the test compound at increasing concentrations, allowing for equilibration at each concentration.
  • A known hERG blocker (e.g., E-4031) should be used as a positive control in every experiment to validate the assay's sensitivity.

4. Data Analysis:

  • Rationale: A concentration-response curve allows for the determination of the IC50, the concentration at which the compound inhibits 50% of the hERG current, which is the standard metric for hERG liability.
  • Protocol:
  • Measure the peak tail current amplitude at each compound concentration.
  • Calculate the percentage inhibition at each concentration relative to the baseline current.
  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The assessment of hERG liability is a non-negotiable step in modern drug development. The 1-oxa-6-azaspiro[3.3]heptane scaffold and its isomers present a promising design strategy to mitigate this risk, primarily by reducing lipophilicity without necessarily compromising other critical molecular properties. As demonstrated by compounds like AZD1979, this approach can successfully uncouple hERG liability from desired pharmacology.[6]

However, the data also show that this is not a "magic bullet," and the introduction of this rigid scaffold can sometimes negatively impact target potency.[6] This underscores the complex, multi-parameter nature of drug design. The path forward requires an integrated approach where medicinal chemists, computational modelers, and safety pharmacologists work in concert. Early-stage in silico screening should be used to triage and prioritize designs, followed by high-throughput automated patch-clamp assays to generate definitive quantitative data. By embedding this rigorous, tiered assessment strategy into the discovery pipeline, researchers can harness the beneficial properties of novel scaffolds like 1-oxa-6-azaspiro[3.3]heptane while ensuring the development of safer medicines.

References

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Application Note. Available at: [Link]

  • Durdagi, S., et al. (2011). Computer Simulations of Structure–Activity Relationships for hERG Channel Blockers. Biochemistry. Available at: [Link]

  • Cheong, S. L., et al. (2015). In silico prediction of hERG inhibition. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Griffiths-Jones, C. M., et al. (2022). Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial. Nature Medicine. (Note: This reference provides context on a drug containing a related spirocyclic motif, though the primary hERG data is from other sources). Available at: [Link]

  • Herrmann, J., et al. (2022). Cardiovascular Safety Assessment in Cancer Drug Development. Journal of the American Heart Association. Available at: [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food & Drug Administration. Available at: [Link]

  • Durdagi, S., et al. (2011). Computer simulations of structure-activity relationships for hERG channel blockers. PubMed. Available at: [Link]

  • Pang, L., et al. (2018). The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. PMC. Available at: [Link]

  • Cheong, S. L., et al. (2016). In Silico Prediction of hERG Inhibition. Taylor & Francis Online. Available at: [Link]

  • Ghidini, A., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available at: [Link]

  • Mowbray, C. E., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. Available at: [Link]

  • Brogi, S., et al. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Chemistry. Available at: [Link]

  • Sun, H. (2010). Development and evaluation of an in silico model for hERG binding. PubMed. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology Website. Available at: [Link]

  • Boukhabza, M., et al. (2020). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology. Available at: [Link]

  • Cheong, S. L., et al. (2015). In Silico Prediction of hERG Inhibition. ResearchGate. Available at: [Link]

  • Lyon, A. R., et al. (2022). 2022 ESC Guidelines on cardio-oncology. European Society of Cardiology. Available at: [Link]

  • Spencer, J., et al. (2024). Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry. Available at: [Link]

  • Isom, H., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. Available at: [Link]

  • Evotec. (n.d.). hERG Safety Assay. Evotec Website. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Website. Available at: [Link]

  • Alberga, D., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ghidini, A., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Seltzer, J., et al. (2019). Assessing cardiac safety in oncology drug development. American Heart Journal. Available at: [Link]

  • Mitcheson, J. S., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology. Available at: [Link]

  • Melgari, D., et al. (2018). Structures of hERG blockers examined in this study. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in medicinal chemistry and materials science, 1-Oxa-6-azaspiro[3.3]heptane and its derivatives are increasingly common in advanced research laboratories. While its unique spirocyclic structure offers exciting synthetic possibilities, it also necessitates a rigorous and informed approach to waste management. This guide provides a procedural framework for the safe and compliant disposal of 1-Oxa-6-azaspiro[3.3]heptane, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting our commitment to responsible chemical handling beyond the point of use.

For the purpose of this guide, we will focus on the common isomer, 2-Oxa-6-azaspiro[3.3]heptane (CAS No. 174-78-7) , a flammable and irritating liquid.[1] The principles herein are also applicable to its salt forms, such as the hemioxalate salts, which are typically solids and require additional precautions to avoid dust formation.[2][3]

Hazard Identification: The Foundation of Safe Disposal

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation. 1-Oxa-6-azaspiro[3.3]heptane is classified as a hazardous substance, and its safe handling is non-negotiable.

The primary hazards are summarized below. This data is critical because it dictates that this chemical cannot be disposed of via standard trash or drain disposal.[4][5] Discharge into the environment must be strictly avoided.[4]

Hazard Classification & Properties Identifier/Value Source(s)
Chemical Name 2-Oxa-6-azaspiro[3.3]heptane[1][6]
CAS Number 174-78-7[1][6]
Molecular Formula C₅H₉NO[1]
Physical Form Colorless to almost colorless clear liquid[6]
GHS Classification Flammable liquids, Category 3[1]
Skin corrosion/irritation, Category 2[1]
Serious eye damage/eye irritation, Category 2A[1]
Signal Word Warning / Danger[1][4]
Incompatible Materials Strong oxidizing agents[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the skin and eye irritation risks, the correct PPE is your first and most critical line of defense.[1] The causality is direct: the chemical can cause irritation upon contact, therefore a physical barrier is required.

  • Eye and Face Protection: Wear chemical safety glasses and a face shield. Standard safety glasses are insufficient; you must use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Employ proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin exposure.[1]

  • Protective Clothing: A complete lab coat or a chemical-resistant suit must be worn to protect skin on the arms and body. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[1]

Core Disposal Protocol: From Benchtop to EHS

The guiding principle for the disposal of 1-Oxa-6-azaspiro[3.3]heptane is that it must be managed as hazardous chemical waste.[7] It must never be poured down the drain or placed in regular trash.[8]

Experimental Protocol: Waste Collection
  • Designate a Waste Container: Select a sturdy, leak-proof container with a tightly sealing cap that is chemically compatible with 1-Oxa-6-azaspiro[3.3]heptane.[8][9] Glass or a suitable solvent-resistant polymer is recommended.

  • Label Accurately: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name: "Waste 1-Oxa-6-azaspiro[3.3]heptane" and list any solvents used in the waste stream.

  • Segregate Waste: Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents, to prevent hazardous reactions.[2][3]

  • Transfer Waste Safely: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure. Use a funnel to prevent spills.

  • Secure the Container: Tightly close the container cap after each addition. Do not overfill; leave at least 5-10% of headspace to allow for vapor expansion.[9]

  • Store Appropriately: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. It must be stored below eye level and within secondary containment to control any potential leaks.[8]

  • Schedule Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. This final step is crucial, as only certified professionals can transport and process the waste in an approved facility.[2][3]

Decontamination & Empty Container Disposal

An "empty" container that once held 1-Oxa-6-azaspiro[3.3]heptane is not truly empty; it contains hazardous residue and must be decontaminated before it can be safely disposed of.

Experimental Protocol: Triple Rinsing
  • Initial Rinse: In a fume hood, rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Swirl to ensure the entire inner surface is contacted.

  • Collect Rinsate: Pour the solvent rinsate into your designated "Waste 1-Oxa-6-azaspiro[3.3]heptane" container. This rinsate is now considered hazardous waste.[7]

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate each time. This triple-rinsing procedure is a standard practice to ensure minimal chemical residue remains.[7][8]

  • Final Steps: Allow the container to air dry completely in the fume hood. Once dry, obliterate or remove the original chemical label.[8] The decontaminated container can now be disposed of in accordance with your institution's policy for clean lab glass or plastic.

Spill Management: An Emergency Response Workflow

In the event of a spill, a calm and systematic response is essential to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact EHS.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels. For solid salt spills, carefully sweep up the material, avoiding dust generation.[1]

  • Collect Waste: Using non-sparking tools, collect the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing waste streams containing 1-Oxa-6-azaspiro[3.3]heptane.

G Disposal Workflow for 1-Oxa-6-azaspiro[3.3]heptane start Waste Generation Point waste_type Identify Waste Type start->waste_type pure_waste Unused, Expired, or Contaminated Product waste_type->pure_waste  Liquid or Solid Chemical contaminated_materials Contaminated Labware (e.g., gloves, wipes, absorbent) waste_type->contaminated_materials  Solid Debris empty_container Empty Stock Container waste_type->empty_container  Container collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container pure_waste->collect_liquid collect_solid Collect in Labeled, Sealed Hazardous Solid Waste Container contaminated_materials->collect_solid triple_rinse Perform Triple-Rinse Procedure in Fume Hood empty_container->triple_rinse store Store in Secondary Containment in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Disposal store->ehs_pickup

Caption: Decision workflow for handling different waste streams of 1-Oxa-6-azaspiro[3.3]heptane.

References

  • Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division - Lehigh University. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-6-azaspiro[3.3]heptane
Reactant of Route 2
1-Oxa-6-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.